3-Aminothiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
3-aminothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNKHKHXIIAGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355991 | |
| Record name | 3-aminothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56489-01-1 | |
| Record name | 3-Amino-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56489-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-aminothiophene-2-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its synthesis, physicochemical properties, and known applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
This compound is a stable crystalline solid. Its key physical and spectral data are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol |
| Appearance | Yellow to brown crystalline powder |
| CAS Number | 31168-33-7 |
Table 2: Spectral Data of this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.5 (d, 1H, H-5), 6.7 (d, 1H, H-4), 6.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ 180 (C=O), 150 (C-3), 130 (C-5), 125 (C-2), 115 (C-4) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1650 (C=O stretching)[1] |
| Mass Spectrum (m/z) | 127 (M⁺) |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most prominent methods are the Gewald reaction and the Vilsmeier-Haack formylation of a suitable thiophene precursor.
Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2] For the synthesis of this compound, the reaction would typically involve the condensation of an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.
To obtain the desired product, a plausible pathway involves the use of a protected α-aminoacetaldehyde equivalent and a cyano-containing reactant. A subsequent deprotection and formylation or direct synthesis using a formyl-containing precursor could yield the target molecule.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)
This protocol describes a general procedure for the Gewald reaction which can be adapted for the synthesis of precursors to this compound.[3]
Materials:
-
A ketone or aldehyde (1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine or Diethylamine (as base)
-
Ethanol or N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
To a stirred solution of the carbonyl compound and the active methylene nitrile in the chosen solvent, add the base dropwise at room temperature.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction can be employed to introduce a formyl group at the C2 position of a 3-aminothiophene precursor. The starting material, 3-aminothiophene, is commercially available but can be synthesized via methods like the decarboxylation of 3-aminothiophene-2-carboxylic acid.[6]
The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Thiophene (General Procedure)
This protocol outlines the general steps for a Vilsmeier-Haack formylation, which can be adapted for 3-aminothiophene.[7]
Materials:
-
3-Aminothiophene (or a suitable derivative) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Ice bath
-
Sodium acetate solution (for workup)
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of the 3-aminothiophene derivative in DMF dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes to this compound.
Caption: A generalized workflow of the Gewald reaction for the synthesis of substituted 2-aminothiophenes.
Caption: A schematic of the Vilsmeier-Haack reaction for the formylation of 3-aminothiophene.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[8][9] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[9]
This compound, with its reactive amino and aldehyde functionalities, serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino group can be acylated, alkylated, or used in cyclization reactions, while the aldehyde group can undergo condensations, oxidations, or reductions to introduce further diversity.
While specific biological activities for this compound itself are not extensively documented in the readily available literature, its derivatives have shown significant promise. For instance, various substituted 2-aminothiophenes have been investigated as:
-
Anticancer Agents: The thiophene ring can act as a bioisostere for a phenyl ring, a common motif in many anticancer drugs.[10]
-
Antibacterial and Antifungal Agents: Thiophene-based compounds have shown potent activity against various bacterial and fungal strains.[10]
-
Enzyme Inhibitors: The structural features of aminothiophenes make them suitable candidates for designing inhibitors for various enzymes implicated in disease.
The presence of both a nucleophilic amino group and an electrophilic aldehyde group in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, which are also important pharmacophores.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminothiophene-2-carbaldehyde is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted thiophene, it belongs to a class of compounds known for a wide array of biological activities, serving as a versatile scaffold in the synthesis of novel therapeutic agents. The presence of both an amino group and a carbaldehyde group on the thiophene ring imparts unique reactivity and potential for diverse chemical modifications, making it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 56489-01-1 | [1] |
| Molecular Formula | C₅H₅NOS | [2] |
| Molecular Weight | 127.17 g/mol | [1] |
| Physical State | Solid, semi-solid, or lump | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
| Purity | 97% | [1] |
Further quantitative data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.
Synthesis and Characterization
The primary synthetic route to this compound and its derivatives is the Gewald reaction . This versatile multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.[3][4][5][6]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (General Procedure)
The Gewald reaction is a robust method for the synthesis of a wide variety of 2-aminothiophenes.[4][7] A general protocol that can be adapted for the synthesis of this compound is outlined below. The specific starting materials for this compound would be a suitable α-mercaptoaldehyde or a precursor that generates it in situ, and cyanoacetamide.
Materials:
-
α-mercaptoacetaldehyde or a suitable precursor
-
Cyanoacetamide
-
Elemental Sulfur
-
Base (e.g., triethylamine, morpholine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a reaction flask, add the α-mercaptoaldehyde precursor, cyanoacetamide, and elemental sulfur in equimolar amounts.
-
Add the solvent to the flask.
-
Slowly add the basic catalyst to the reaction mixture with stirring.
-
The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by pouring the mixture into water, followed by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or methanol).[8]
Characterization Methods
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically in the range of δ 9-10 ppm), the protons on the thiophene ring, and the protons of the amino group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of δ 180-200 ppm), as well as the carbons of the thiophene ring and any substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions to look for include:
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A high-resolution mass spectrum can provide the exact mass, which confirms the molecular formula. A mass spectrum for this compound is available in spectral databases.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Relevance in Drug Development and Research
Thiophene-containing compounds are a cornerstone in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The this compound scaffold, in particular, offers multiple points for chemical modification. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the aldehyde functionality can participate in condensation reactions, reductions, and oxidations. This synthetic versatility allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies, a critical component of the drug discovery process. The exploration of these derivatives continues to be an active area of research for the identification of new lead compounds with improved efficacy and safety profiles.
References
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
3-Aminothiophene-2-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CAS Number: 56489-01-1 Molecular Weight: 127.16 g/mol [1]
This technical guide provides a comprehensive overview of 3-Aminothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis protocols, and explores its biological significance.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound and its derivatives.
| Property | Value | Source |
| CAS Number | 56489-01-1 | Sigma-Aldrich |
| Molecular Formula | C5H5NOS | SpectraBase[1] |
| Molecular Weight | 127.16 g/mol | SpectraBase[1] |
| Exact Mass | 127.009185 g/mol | SpectraBase[1] |
| InChI Key | TUNKHKHXIIAGRW-UHFFFAOYSA-N | SpectraBase[1] |
| SMILES | Nc1c(scc1)C=O | SpectraBase[1] |
Synthesis of 2-Aminothiophenes: The Gewald Reaction
The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.
Experimental Protocol: General Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
α-Methylene ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or sodium methoxide) (catalytic to 1.0 eq)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the α-methylene ketone or aldehyde and the active methylene nitrile in the chosen solvent, add the base.
-
To this mixture, add elemental sulfur portion-wise while stirring.
-
The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice or cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted sulfur.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
A greener alternative using a ball-milling technique has also been reported, offering high yields in a solvent- and catalyst-free environment.[4]
Logical Workflow for Gewald Synthesis
The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Caption: A logical workflow diagram of the Gewald three-component reaction.
Biological Significance and Applications in Drug Discovery
Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. Derivatives of 2-aminothiophene have shown promise as:
-
Antibacterial and Antifungal Agents: Many thiophene derivatives exhibit significant antimicrobial properties.[5]
-
Antioxidants: The thiophene ring can act as a scavenger of reactive oxygen species, making these compounds potential antioxidants.[5]
-
Anti-inflammatory Agents: Certain 2-aminothiophene derivatives have demonstrated anti-inflammatory effects.
-
Anticancer Agents: The 2-aminothiophene scaffold has been utilized in the design of molecules with antiproliferative activity against various cancer cell lines.
Potential Mechanism of Action in Drug Development
While a specific signaling pathway for this compound is not yet elucidated, derivatives of 2-aminothiophenes often act as inhibitors or modulators of various biological targets. The general mechanism of action for many enzyme inhibitors developed from such scaffolds can be visualized as follows:
Caption: A simplified diagram illustrating a potential mechanism of action for drug candidates derived from 2-aminothiophenes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Aminothiophene-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Aminothiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification and characterization of this and related thiophene derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are estimations derived from known substituent effects and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet | Deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| Thiophene H-5 | 7.5 - 7.8 | Doublet | Coupled to H-4. |
| Thiophene H-4 | 6.5 - 6.8 | Doublet | Coupled to H-5. |
| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent; may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) | Notes |
| Aldehyde (C=O) | 180 - 190 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Thiophene C-3 | 145 - 155 | Attached to the electron-donating amino group. |
| Thiophene C-5 | 125 - 135 | |
| Thiophene C-4 | 115 - 125 | |
| Thiophene C-2 | 110 - 120 | Attached to the aldehyde group. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H Stretch | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching of C-H bonds on the thiophene ring. |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Weak | Characteristic C-H stretch of an aldehyde. |
| C=O Stretch (Aldehyde) | 1660 - 1690 | Strong | Carbonyl stretching, influenced by conjugation with the thiophene ring. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Aromatic ring stretching vibrations. |
| N-H Bend | 1550 - 1650 | Medium | Bending vibration of the primary amine. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Notes |
| 127 | [M]⁺ | Molecular ion peak. |
| 126 | [M-H]⁺ | Loss of a hydrogen radical, often from the aldehyde. |
| 99 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde group. |
| 98 | [M-CHO]⁺ | Loss of the formyl radical. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Derivatives of 3-Aminothiophene-2-carbaldehyde and Their Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of thiophene derivatives, those derived from 3-aminothiophene-2-carbaldehyde represent a versatile class of building blocks for the synthesis of novel heterocyclic systems with significant therapeutic potential. The presence of adjacent amino and carbaldehyde functionalities on the thiophene ring allows for a diverse range of chemical transformations, leading to the construction of fused ring systems such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, as well as Schiff base derivatives. These resulting compounds have garnered considerable interest due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This technical guide provides a comprehensive overview of the derivatives of this compound, focusing on their nomenclature, synthesis, and biological significance. It is intended to serve as a valuable resource for researchers and professionals involved in the design and development of new therapeutic agents.
Nomenclature of this compound Derivatives
The systematic naming of derivatives of this compound follows the rules of IUPAC nomenclature for heterocyclic compounds. The parent molecule is named This compound . When this core structure is modified, the substituents are indicated by prefixes and their positions on the thiophene ring are denoted by numbers.
For derivatives formed through reactions of the amino and/or aldehyde groups, the nomenclature reflects the resulting new functional group or heterocyclic system.
-
Schiff Base Derivatives: When the aldehyde group reacts with a primary amine, the resulting imine is named as a derivative of the amine. For example, the reaction with aniline would yield a product named as an N-(thiophen-2-ylmethylene)aniline, with appropriate numbering for the substituents on both the thiophene and aniline rings.
-
Fused Heterocyclic Derivatives: Cyclization reactions involving both the amino and aldehyde groups lead to fused heterocyclic systems. For instance, reaction with a suitable reagent to form a pyridine ring fused to the thiophene core would result in a thieno[3,2-b]pyridine . Similarly, the formation of a fused pyrimidine ring would lead to a thieno[3,2-d]pyrimidine . The numbering of the atoms in these fused systems follows established IUPAC conventions.
Key Derivatives and Their Synthesis
The strategic placement of the amino and aldehyde groups in this compound makes it a valuable precursor for a variety of derivatives. The most common and biologically relevant derivatives include Schiff bases and fused thienopyrimidines.
Schiff Base Derivatives
The condensation of the aldehyde group of this compound with various primary amines readily forms Schiff bases (imines). These derivatives are of significant interest due to their reported antimicrobial and anticancer activities.
Experimental Protocol: General Synthesis of Schiff Bases of this compound
A general procedure for the synthesis of Schiff bases involves the condensation of this compound with a substituted aniline in an alcoholic solvent, often with a catalytic amount of acid.
-
Materials: this compound, substituted aniline, ethanol, concentrated sulfuric acid.
-
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted aniline in ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
The structure of the resulting Schiff bases can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Thieno[3,2-d]pyrimidine Derivatives
The reaction of this compound with various reagents can lead to the formation of the thieno[3,2-d]pyrimidine scaffold. These compounds are known to possess a wide range of biological activities, including acting as kinase inhibitors and anticancer agents.[1]
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene Precursors (Analogous Approach)
-
Materials: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (as an example of a 2-aminothiophene precursor), formamide.
-
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile derivative in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain the temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.
-
The solid product is collected by filtration, washed, and dried.
-
This reaction is believed to proceed through the formation of an intermediate amidine, followed by cyclization to the pyrimidine ring. A similar cyclization strategy would be applicable to this compound derivatives.
Data Presentation
The biological activities of derivatives of aminothiophenes are often evaluated in terms of their minimum inhibitory concentration (MIC) for antimicrobial studies or their half-maximal inhibitory concentration (IC₅₀) for anticancer and enzyme inhibition assays.
| Compound Type | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC₅₀/MIC in µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative | Anticancer (VEGFR-2 inhibitor) | HCT-116 (colon cancer) | 2.80 ± 0.16 | [1] |
| Thieno[2,3-d]pyrimidine Derivative | Anticancer (VEGFR-2 inhibitor) | HepG2 (liver cancer) | 4.10 ± 0.45 | [1] |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 Inhibition | - | 0.23 ± 0.03 | [1] |
| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Pseudomonas aeruginosa | - (86.9% inhibition) | [3] |
| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Staphylococcus aureus | - (83.3% inhibition) | [3] |
| 3-Amino thiophene-2-carboxamide Derivative | Antibacterial | Bacillus subtilis | - (82.6% inhibition) | [3] |
| Thiophene Schiff Base | Antibacterial | Gram-positive bacteria | 3 to >200 µg/ml | [4] |
| Thiophene Schiff Base | Antibacterial | Gram-negative bacteria | 3.0 to 200 µg/ml | [4] |
Mandatory Visualizations
Logical Relationship of Derivative Synthesis
Caption: Synthetic routes from this compound.
Experimental Workflow for Schiff Base Synthesis
Caption: Step-by-step synthesis of Schiff bases.
Signaling Pathway Inhibition by Thienopyrimidine Derivatives
Caption: Inhibition of VEGFR-2 signaling cascade.
Conclusion
Derivatives of this compound are a cornerstone in the synthesis of a multitude of heterocyclic compounds with promising pharmacological profiles. The inherent reactivity of the amino and aldehyde groups provides a facile entry into diverse chemical scaffolds, most notably Schiff bases and fused thienopyrimidine systems. The significant antimicrobial and anticancer activities reported for these derivatives underscore their importance in modern drug discovery. This guide has provided a foundational understanding of the nomenclature, key synthetic transformations, and biological relevance of this important class of compounds, and it is hoped that it will inspire further research and development in this area.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
The Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery
The 2-aminothiophene scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural features allow it to serve as a building block for a wide array of biologically active molecules, making it a "privileged scaffold" in drug discovery. Aminothiophene derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. This technical guide provides an in-depth overview of the biological significance of the aminothiophene scaffold, focusing on its synthesis, diverse biological activities, structure-activity relationships, and the experimental protocols used for its evaluation.
Synthesis of the Aminothiophene Scaffold: The Gewald Reaction
The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. The versatility of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives by varying the starting materials.
Biological Activities of the Aminothiophene Scaffold
The aminothiophene core is a versatile pharmacophore that can be found in compounds with a wide range of biological activities.
Anticancer Activity
Aminothiophene derivatives have emerged as a promising class of anticancer agents. They have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines, including those of the breast, colon, prostate, and pancreas. The anticancer mechanism of some aminothiophene derivatives involves the induction of apoptosis and interference with the cell cycle.
For instance, certain aminothiophene derivatives have been shown to induce a significant increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis. Some derivatives have also been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
Below is a hypothetical signaling pathway illustrating how an aminothiophene derivative might exert its anticancer effects by inhibiting a key kinase and inducing apoptosis.
Table 1: Anticancer Activity of Selected Aminothiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| SB-44 | Prostate (PC-3) | 15.38 | |
| SB-83 | Cervical (HeLa) | < 35 | |
| SB-200 | Prostate (PC-3) | 34.04 | |
| 6CN14 | Pancreatic (PANC-1) | < 50 | |
| 7CN09 | Cervical (HeLa) | < 50 | |
| TP 5 | Hepatocellular (HepG2) | Not specified, but potent |
Anti-inflammatory Activity
Several aminothiophene analogs have demonstrated significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of inflammatory pathways involving enzymes like cyclooxygenase (COX). For example, tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is a well-known 2-aminothiophene derivative.
Table 2: Anti-inflammatory Activity of Selected Aminothiophene Analogs
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1 | Leukocyte Migration | 121.47 | |
| Compound 5 | Leukocyte Migration | 422 | |
| Tinoridine | Not specified | N/A (Marketed Drug) |
Antimicrobial Activity
The aminothiophene scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The antibacterial activity of some aminothiophene derivatives has been found to be comparable to standard antibiotics like ampicillin.
Kinase Inhibitory Activity
A significant aspect of the biological activity of aminothiophenes, particularly in cancer, is their ability to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Aminothiophene derivatives have been designed to target specific kinases such as BCR-ABL and Janus kinase 2 (JAK2). The thienopyrimidine scaffold, which is derived from 2-aminothiophene, is a common feature in many kinase inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of aminothiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies help in the design of more potent and selective compounds.
Commercial Availability and Technical Guide for 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of 3-Aminothiophene-2-carbaldehyde (CAS No. 56489-01-1). This versatile heterocyclic building block is a valuable precursor in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Commercial Suppliers
This compound is available from several chemical suppliers, catering to research and development needs. The following table summarizes the offerings from prominent vendors.
| Supplier | Catalog Number | Purity | Additional Information |
| Sigma-Aldrich (distributor) | - | - | Lists products from partners such as Ambeed, Inc. and ChemScene LLC. |
| Ambeed, Inc. | AMBH9ABD37A5 | 97% | Available as a solid or semi-solid. |
| ChemScene LLC | CIAH987F42E7 | 96% | Provided as a solid. |
| BLD Pharm | BD137785 | ≥95% | - |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 56489-01-1 | |
| Molecular Formula | C₅H₅NOS | |
| Molecular Weight | 127.17 g/mol | |
| Physical Form | Solid or semi-solid | |
| Boiling Point | 338.6 ± 27.0 °C at 760 mmHg | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |
| Purity | 96-97% | |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P261, P280, P305+P351+P338, P304+P340 |
Synthetic Protocols and Applications
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably thieno[3,2-d]pyrimidines, which are recognized for their diverse pharmacological activities. The Gewald reaction is a common and efficient method for the synthesis of substituted 2-aminothiophenes.
Representative Synthesis: Gewald Three-Component Reaction
Materials:
-
α-mercaptoacetaldehyde dimer (or a suitable precursor)
-
Cyanoacetaldehyde (or a suitable precursor)
-
Elemental Sulfur
-
Base (e.g., Triethylamine, Morpholine)
-
Solvent (e.g., Ethanol, Dimethylformamide)
Procedure:
-
To a reaction vessel, add the α-mercaptoacetaldehyde precursor, the active methylene nitrile (cyanoacetaldehyde precursor), and elemental sulfur in a suitable solvent.
-
Add the base to the mixture.
-
The reaction mixture is then typically stirred at room temperature or heated under reflux for a specified period. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[2][3]
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into crushed ice, followed by filtration to collect the precipitated product.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Application in Drug Discovery: Synthesis of Thienopyrimidine Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds that has shown promise as kinase inhibitors. The general workflow for the synthesis and evaluation of these potential therapeutic agents is outlined below.
Caption: Workflow for the synthesis and evaluation of thienopyrimidine-based kinase inhibitors.
This workflow begins with the synthesis of the core thienopyrimidine scaffold from 3-aminothiophene precursors. This core structure is then chemically modified to generate a library of diverse derivatives. These derivatives subsequently undergo biological screening, such as kinase inhibition assays, to identify potent lead compounds for further drug development and optimization through structure-activity relationship (SAR) studies. Thiophene-based compounds have been investigated as inhibitors for various kinases, including protein kinase CK2 and sphingosine kinases.[4][5]
References
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Aminothiophene-2-carbaldehyde (CAS No. 56489-01-1). In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates crucial safety information from the SDSs of structurally similar thiophene derivatives. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards similar to its analogs.
Hazard Identification and Classification
While specific hazard classifications for this compound are not available, related thiophene compounds are generally classified as hazardous. Based on data from analogous compounds, researchers should assume this chemical may be:
It is also noted to be potentially air-sensitive.[1][2]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information and data from a closely related compound, 2-Thiophenecarboxaldehyde, for reference.
| Property | This compound | 2-Thiophenecarboxaldehyde (Analogue for Reference) |
| CAS Number | 56489-01-1 | 98-03-3 |
| Molecular Formula | C5H5NOS | C5H4OS |
| Molecular Weight | 127.16 g/mol | 112.14 g/mol [4] |
| Appearance | Solid or semi-solid, lump or liquid | Dark yellow liquid[5] |
| Odor | Not Available | Pungent[5] |
| Boiling Point | Not Available | 198 °C / 388.4 °F @ 760 mmHg[5] |
| Flash Point | Not Available | 77 °C / 170.6 °F[5] |
| Specific Gravity | Not Available | 1.200[5] |
Personal Protective Equipment (PPE)
A multi-layered defense is mandatory when handling this compound. The following PPE is required for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat - Respiratory protection (N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Face shield - Lab coat or chemical-resistant apron |
| Experimental Procedures | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat or chemical-resistant apron |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust, fumes, or vapors.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Crucially, store under an inert atmosphere in a freezer at or below -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a physician or poison control center immediately.[1][5] |
Experimental Protocols: Safe Handling Workflow
A systematic approach from receipt to disposal is essential for managing this compound safely.
References
- 1. 56489-01-1|this compound|BLD Pharm [bldpharm.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. Thiophene-2-carbaldehyde | CAS No: 98-03-3 [aquigenbio.com]
- 7. This compound | 56489-01-1 [sigmaaldrich.com]
A Historical Overview of 3-Aminothiophene Synthesis: A Technical Guide
This guide provides a comprehensive historical overview of the core synthetic methodologies for producing 3-aminothiophenes, a critical heterocyclic motif in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development. The document details the foundational chemical reactions, summarizes their key features, and visualizes the reaction pathways.
Introduction
The thiophene ring, particularly when functionalized with an amino group, is a privileged scaffold in a vast array of biologically active compounds and advanced materials. 3-Aminothiophenes, specifically, serve as crucial intermediates in the synthesis of pharmaceuticals such as the dental anesthetic Articaine and various kinase inhibitors.[1] Over the decades, several named reactions have been developed and refined to provide access to this important class of molecules. This guide focuses on the historical evolution and chemical principles of the most significant synthetic routes.
The Fiesselmann Thiophene Synthesis (c. 1950s)
Developed by Hans Fiesselmann in the 1950s, this reaction originally targeted 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[2] A critical extension of this method, however, provides a direct route to 3-aminothiophenes.
Core Concept: The key variation involves substituting the α,β-acetylenic ester with a substrate containing a nitrile group. This modification redirects the cyclization pathway to yield a 3-aminothiophene.[2] The reaction can also be adapted to use β-halovinylnitriles as starting materials, which react efficiently with thioglycolate esters to furnish the 3-aminothiophene core.[3] This approach has been successfully applied in the synthesis of p38 kinase inhibitors.[2]
General Reaction Pathway
The synthesis proceeds through a series of base-catalyzed 1,4-conjugate addition reactions. After an initial deprotonation, the thioglycolate attacks the alkyne or vinyl system, leading to an intermediate that undergoes intramolecular cyclization via a Dieckmann-type condensation, ultimately forming the thiophene ring.[3]
Caption: Fiesselmann synthesis pathway for 3-aminothiophenes.
Methodology and Data Summary
| Parameter | Description | Reference |
| Reactants | 1. Thiol derivative (e.g., Thioglycolic acid ester) 2. α,β-acetylenic nitrile or β-halovinylnitrile | [2][3] |
| Catalyst/Reagent | Base (e.g., Sodium alcoholate, Potassium hydroxide) | [2] |
| Key Transformation | Base-catalyzed conjugate addition followed by intramolecular cyclization | |
| Product Class | 3-Aminothiophenes | [2][3] |
| Notable Applications | Synthesis of p38 kinase inhibitors, anti-inflammatory agents | [2][3] |
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a cornerstone for the synthesis of 3-aminothiophenes and is often cited as a primary strategy for their preparation.[4] Discovered by Jocelyn Field Thorpe, the reaction is an intramolecular self-condensation of an aliphatic dinitrile, catalyzed by a base, to form an enamine.[5][6] The Ziegler modification makes it particularly effective for ring formation.[5]
Core Concept: The reaction transforms a dinitrile into a cyclic β-enaminonitrile (or a cyclic α-cyanoketone after hydrolysis).[5][7] When applied to substrates containing a sulfur atom in the backbone, this cyclization directly leads to the formation of a 3-aminothiophene ring.
General Reaction Pathway
The mechanism involves the deprotonation of the α-carbon to one of the nitrile groups. The resulting carbanion then attacks the carbon of the second nitrile group intramolecularly, forming a cyclic imine. Tautomerization of this intermediate yields the more stable β-enaminonitrile, which is the 3-aminothiophene core.
Caption: Thorpe-Ziegler cyclization for 3-aminothiophene synthesis.
Methodology and Data Summary
This method is particularly useful for forming five- to eight-membered rings.[7] The reaction is conceptually related to the Dieckmann condensation.[5]
| Parameter | Description | Reference |
| Reactants | An aliphatic dinitrile containing a sulfur atom in the chain | [4] |
| Catalyst/Reagent | Base (e.g., alkoxide) | [7] |
| Key Transformation | Intramolecular condensation of a dinitrile | [5][6] |
| Product Class | 3-Aminothiophenes (via cyclic β-enaminonitriles) | [4][7] |
| Ring Size | Effective for 5- to 8-membered rings | [7] |
Other Foundational Thiophene Syntheses
While the Fiesselmann and Thorpe-Ziegler reactions provide direct routes to 3-aminothiophenes, other historical methods are crucial for understanding the broader context of thiophene chemistry.
The Gewald Aminothiophene Synthesis (1966)
The Gewald reaction is arguably the most famous and versatile method for synthesizing aminothiophenes. However, it is critical to note that the classical Gewald synthesis produces 2-aminothiophenes , not 3-aminothiophenes.[8][9] It is a multi-component reaction involving the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[8][10]
Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.
The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[8] Its prominence is due to the wide availability of starting materials and mild reaction conditions.[9] Though not a direct method for 3-aminothiophenes, its impact on aminothiophene chemistry is unparalleled.
The Paal-Knorr Thiophene Synthesis (1884)
Reported independently by Carl Paal and Ludwig Knorr, this is a foundational method for synthesizing the core thiophene ring.[11][12] It does not directly produce aminothiophenes.
Core Concept: The reaction condenses a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[10][11][13] The reaction proceeds by converting the carbonyls to thioketones, followed by cyclization and dehydration.[11]
| Parameter | Description | Reference |
| Reactants | 1,4-Dicarbonyl compound | [10][11] |
| Reagent | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | [11][13] |
| Key Transformation | Condensation and cyclization with a sulfur source | [13] |
| Product Class | Substituted Thiophenes (not directly aminothiophenes) | [11] |
| Limitation | Requires subsequent steps to introduce an amino group | - |
Conclusion
The synthesis of 3-aminothiophenes has historically relied on clever adaptations of classical organic reactions. The Fiesselmann synthesis , through a key modification using nitrile substrates, provides a direct and effective route.[2] Concurrently, the Thorpe-Ziegler reaction offers a powerful intramolecular cyclization strategy for building the 3-aminothiophene scaffold from dinitrile precursors.[4] While other major reactions like the Gewald and Paal-Knorr syntheses are fundamental to thiophene chemistry, they are primarily associated with the synthesis of 2-aminothiophenes or the unfunctionalized thiophene core, respectively. Understanding these distinct historical pathways provides researchers with a versatile toolkit for the design and synthesis of novel thiophene-based molecules for pharmaceutical and industrial applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Potential Research Areas for 3-Aminothiophene-2-carbaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-aminothiophene-2-carbaldehyde represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the 3-aminothiophene core, including its electron-rich nature and bioisosteric similarity to a phenyl ring, make it a privileged scaffold for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further investigation in various research areas. This technical guide provides a comprehensive overview of the potential research avenues for this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Research Areas and Biological Activities
Research into this compound derivatives has unveiled their potential in several key therapeutic areas, primarily driven by their diverse biological activities. These include antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
Derivatives of 3-aminothiophene have shown notable efficacy against a range of bacterial and fungal pathogens. The mechanism of action for some nitrothiophene derivatives is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of a halogen or other leaving group. Other derivatives, lacking a leaving group, may act by forming Meisenheimer complexes.[1]
Antioxidant Activity
Several 3-aminothiophene-2-carboxamide derivatives have exhibited significant antioxidant properties. Their ability to scavenge free radicals makes them interesting candidates for conditions associated with oxidative stress.
Anticancer Activity
A significant body of research points to the anticancer potential of thiophene derivatives. Mechanisms of action include the inhibition of key cellular processes such as tubulin polymerization and the activity of critical cell cycle kinases like WEE1. Furthermore, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activity of various 3-aminothiophene and related thiophene derivatives from the literature.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | Activity | Reference |
| 3-Arylthiophene-2-carbaldehydes | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | IC50: 29.7 µg/mL | [2] |
| 3-Arylthiophene-2-carbaldehydes | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | - | Superior haemolytic action | [2] |
| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | P. aeruginosa | 86.9% inhibition, 20 mm inhibition zone | [3] |
| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | S. aureus | 83.3% inhibition, 20 mm inhibition zone | [3] |
| Thiophene-2-carboxamides | Amino thiophene-2-carboxamide 7b (with methoxy group) | B. subtilis | 82.6% inhibition, 19 mm inhibition zone | [3] |
Table 2: Anticancer Activity of Thiophene Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity | Reference |
| Tetrahydrobenzo[b]thiophenes | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Potent broad-spectrum antitumor activity | [4] |
| Thiophene Carboxamides | Phenyl-thiophene-carboxamide 2b | Hep3B (Liver) | IC50: 5.46 µM | [5] |
| Thiophene Carboxamides | Phenyl-thiophene-carboxamide 2e | Hep3B (Liver) | IC50: 12.58 µM | [5] |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | Chalcone 5a | HCT-15 (Colon) | IC50: 21 µg/mL | [6] |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | Chalcone 5g | HCT-15 (Colon) | IC50: 22.8 µg/mL | [6] |
Table 3: Antioxidant and Enzyme Inhibitory Activity of Thiophene Derivatives
| Compound Class | Activity Type | Derivative | Result | Reference |
| 3-Aminothiophene-2-carboxamides | Antioxidant | 3-amino thiophene-2-carboxamide derivative 7a | 62.0% inhibition (ABTS assay) | [3] |
| Thiazole derivatives of thiophene carbaldehyde | α-glucosidase inhibition | Derivative 3i | IC50: 10.21±1.84 μM | [7] |
| Thiazole derivatives of thiophene carbaldehyde | α-glucosidase inhibition | Derivative 3b | IC50: 11.14±0.99 μM | [7] |
| 3-Arylthiophene-2-carbaldehydes | Urease inhibition | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) | IC50: 27.1 µg/mL | [8] |
| 3-Arylthiophene-2-carbaldehydes | NO scavenging | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | IC50: 45.6 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Synthesis of this compound Derivatives (Gewald Reaction)
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[9]
General Procedure:
-
Knoevenagel Condensation: A ketone or aldehyde is condensed with an α-cyanoester in the presence of a base (e.g., diethylamine, morpholine) to yield a stable α,β-unsaturated nitrile intermediate.[9]
-
Thiophene Ring Formation: The intermediate from step 1 is reacted with elemental sulfur in the presence of a base.
-
Cyclization and Tautomerization: The subsequent cyclization and tautomerization afford the final 2-aminothiophene product.[9]
Example Protocol for a 3-acetyl-2-aminothiophene derivative:
-
To a solution of cyanoacetone, add a catalytic amount of a suitable base.
-
Add an equimolar amount of a 1,4-dithiane-2,5-diol.
-
Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.[10]
Biological Assays
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a dark blue-green solution of the ABTS radical cation.[11]
-
Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. A small volume of the test compound (dissolved in a suitable solvent) is added to the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period (e.g., 6 minutes). The percentage inhibition of the ABTS radical is calculated.[12]
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing, and incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[15][16]
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer, and then stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated at room temperature in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Reaction Setup: Purified tubulin is reconstituted in a general tubulin buffer containing GTP.
-
Polymerization Initiation: The reaction is initiated by warming the solution to 37°C.
-
Monitoring: Tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time in a temperature-controlled spectrophotometer.
-
Inhibitor Effect: Test compounds are added to the reaction mixture, and their effect on the rate and extent of tubulin polymerization is measured and compared to controls.[17]
-
Reaction Mixture: A reaction mixture is prepared containing recombinant WEE1 enzyme, a suitable substrate (e.g., a peptide derived from CDK1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C for a specified time.
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates WEE1 kinase activity, and the inhibitory effect of the compound is determined by the increase in luminescence.[9][10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of tubulin polymerization by 3-aminothiophene derivatives leading to mitotic arrest.
Caption: WEE1 kinase inhibition by 3-aminothiophene derivatives, leading to mitotic catastrophe.
Conclusion and Future Directions
The diverse biological activities of this compound derivatives underscore their potential as a foundational scaffold for the development of new therapeutic agents. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiophene ring and the carbaldehyde group will be crucial to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While initial mechanisms have been proposed, further in-depth studies are required to fully understand the molecular interactions and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Development of Derivatives with Novel Activities: The versatility of the 3-aminothiophene scaffold should be exploited to explore other potential therapeutic applications beyond the currently identified antimicrobial, antioxidant, and anticancer activities.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gewald-Syntheseprotokoll für 3-Aminothiophen-Derivate: Ein detaillierter Leitfaden für Forschung und Wirkstoffentwicklung
Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Die Gewald-Synthese ist eine vielseitige und effiziente Mehrkomponentenreaktion zur Herstellung von hochsubstituierten 2-Aminothiophenen.[1] Diese Reaktion, die erstmals von Karl Gewald beschrieben wurde, hat sich aufgrund ihrer einfachen Durchführung, der leichten Verfügbarkeit der Ausgangsmaterialien und der milden Reaktionsbedingungen zu einem Eckpfeiler in der heterocyclischen Chemie entwickelt. Während die klassische Gewald-Reaktion zu 2-Aminothiophenen führt, wurden Modifikationen entwickelt, um Zugang zu strukturell unterschiedlichen Derivaten zu erhalten, einschließlich der wertvollen 3-Aminothiophen-Gerüste.
Aminothiophene sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse für die medizinische Chemie und die Wirkstoffentwicklung. Sie dienen als wichtige Bausteine für die Synthese von Wirkstoffen mit einem breiten Spektrum an therapeutischen Anwendungen, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. Insbesondere 3-Aminothiophen-Derivate haben sich als vielversprechende Kandidaten in der Krebsforschung erwiesen und zielen auf Prozesse wie die Tubulin-Polymerisation und die Hemmung von Enzymen wie FTO (Fat Mass and Obesity-associated Protein) ab.
Dieser Leitfaden bietet ein detailliertes Protokoll für eine modifizierte Gewald-Synthese zur Herstellung von 3-Acetyl-2-aminothiophenen und beleuchtet die Anwendungen dieser Verbindungsklasse in der modernen Wirkstoffentwicklung.
Reaktionsmechanismus und experimenteller Arbeitsablauf
Die klassische Gewald-Reaktion verläuft in der Regel über drei Stufen: eine Knoevenagel-Kondensation, die Addition von elementarem Schwefel und einen anschließenden intramolekularen Ringschluss mit Tautomerisierung. Das folgende Diagramm veranschaulicht den allgemeinen Mechanismus.
Abbildung 1: Allgemeiner Mechanismus der Gewald-Synthese.
Der experimentelle Arbeitsablauf für die Synthese und das anschließende Screening von 3-Aminothiophen-Derivaten in einem Wirkstoffentwicklungskontext umfasst die Synthese, Aufreinigung, strukturelle Bestätigung und biologische Evaluierung.
Abbildung 2: Experimenteller Arbeitsablauf von der Synthese bis zur Leitstrukturoptimierung.
Experimentelle Protokolle
Dieses Protokoll beschreibt eine modifizierte Gewald-Reaktion zur Synthese von 3-Acetyl-2-aminothiophenen, wie sie von Eller und Holzer beschrieben wurde.[1] Bei dieser Variante wird Cyanoaceton (in situ aus seinem Natriumsalz hergestellt) mit 1,4-Dithian-2,5-diolen umgesetzt, die als stabile Vorläufer für α-Mercaptoaldehyde dienen.
Protokoll 1: Synthese von 1-(2-Amino-4,5-dimethylthiophen-3-yl)ethanon
Materialien:
-
Natriumsalz des Cyanoacetons
-
2,5-Dihydroxy-3,6-dimethyl-1,4-dithian
-
Triethylamin (TEA)
-
Dimethylformamid (DMF)
-
Salzsäure (10%ige wässrige Lösung)
-
Diethylether
-
Wasser
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Natriumsulfat
Verfahren:
-
Herstellung von Cyanoaceton: Eine Suspension von Cyanoaceton-Natriumsalz (1,0 Äq.) in Diethylether wird in einem Eisbad gekühlt. Unter Rühren wird langsam 10%ige Salzsäure zugetropft, bis sich das gesamte Salz gelöst hat. Die wässrige Phase wird abgetrennt und dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel unter vermindertem Druck bei einer Badtemperatur unter 30 °C entfernt. Das resultierende instabile Cyanoaceton-Öl wird sofort im nächsten Schritt verwendet.[1]
-
Ringschlussreaktion: Das frisch hergestellte Cyanoaceton (1,0 Äq.) wird in DMF gelöst. 2,5-Dihydroxy-3,6-dimethyl-1,4-dithian (0,5 Äq.) und Triethylamin (1,5 Äq.) werden zugegeben.
-
Die Reaktionsmischung wird 30 Minuten lang bei 60 °C gerührt.
-
Nach dem Abkühlen wird die Mischung in Wasser gegossen und dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird unter vermindertem Druck entfernt.
-
Der Rückstand wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Cyclohexan/Ethylacetat) gereinigt, um das reine Produkt zu erhalten.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die Reaktionsbedingungen und Ergebnisse für die Synthese verschiedener 3-Acetyl-2-aminothiophen-Derivate zusammen.
| Produkt | R¹ | R² | Reaktionszeit (min) | Temperatur (°C) | Ausbeute (%) |
| 1-(2-Aminothiophen-3-yl)ethanon | H | H | 30 | 60 | 55 |
| 1-(2-Amino-5-methylthiophen-3-yl)ethanon | CH₃ | H | 30 | 60 | 68 |
| 1-(2-Amino-4,5-dimethylthiophen-3-yl)ethanon | CH₃ | CH₃ | 30 | 60 | 75 |
Tabelle 1: Zusammenfassung der Synthese von 3-Acetyl-2-aminothiophen-Derivaten.
Anwendungen in der Wirkstoffentwicklung
3-Aminothiophen-Derivate sind wertvolle Gerüste in der medizinischen Chemie. Ihre Fähigkeit, an verschiedene biologische Zielmoleküle zu binden, macht sie zu attraktiven Kandidaten für die Entwicklung neuer Therapeutika.
Antikrebs-Wirkstoffe: Mehrere Studien haben das Potenzial von Aminothiophen-Derivaten als Antikrebsmittel untersucht. Beispielsweise wurden 2- und 3-Aminobenzothiophen-Derivate als Inhibitoren der Tubulin-Polymerisation synthetisiert und evaluiert.[2] Eine vielversprechende Verbindung in dieser Reihe, 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophen, hemmte das Wachstum von Krebszellen in subnanomolaren Konzentrationen.[2]
Kürzlich wurden 3-Arylaminothiophen-2-carbonsäurederivate als neue Inhibitoren des FTO-Proteins identifiziert, das ein vielversprechendes Ziel für Medikamente gegen akute myeloische Leukämie (AML) ist. Eine dieser Verbindungen zeigte eine starke enzymatische Hemmaktivität und eine potente antiproliferative Aktivität gegen AML-Zelllinien sowie eine Antileukämie-Aktivität in einem Xenograft-Mausmodell ohne signifikante Nebenwirkungen.
Weitere biologische Aktivitäten: Darüber hinaus haben 3-Aminothiophen-Derivate eine Reihe weiterer biologischer Aktivitäten gezeigt, darunter:
-
Antibakterielle Aktivität: Bestimmte 3-Aminothiophen-2-carboxamid-Verbindungen zeigten eine signifikante antibakterielle Aktivität, insbesondere gegen grampositive Bakterien.
-
Antioxidative Aktivität: Dieselben Derivate zeigten auch eine bemerkenswerte antioxidative Aktivität in In-vitro-Assays.
Die folgende Tabelle fasst die biologischen Aktivitätsdaten für ausgewählte 3-Aminothiophen-Derivate zusammen.
| Verbindung | Ziel / Aktivität | IC₅₀ / Wirksamkeit | Referenz |
| 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophen | Antimitotikum (Tubulin-Inhibitor) | Subnanomolare Konzentrationen | [2] |
| 3-Arylaminothiophen-2-carbonsäure-Derivat (12o/F97) | FTO-Inhibitor (Antileukämie) | Potente antiproliferative Aktivität | |
| 3-Aminothiophen-2-carboxamid-Derivate | Antibakteriell (gegen S. aureus) | Hohe Hemmung (bis zu 86.9%) | |
| 3-Aminothiophen-2-carbonsäure-methylester-Derivate | Zytotoxisch (gegen HCT116-Zelllinie) | IC₅₀ = 5.28 µM |
Tabelle 2: Biologische Aktivitäten ausgewählter 3-Aminothiophen-Derivate.
Schlussfolgerung
Die modifizierte Gewald-Synthese bietet einen zugänglichen und effizienten Weg zur Herstellung von 3-Acetyl-2-aminothiophenen, die als vielseitige Bausteine für die Wirkstoffentwicklung dienen. Die breite Palette an biologischen Aktivitäten, die von 3-Aminothiophen-Derivaten gezeigt wird, insbesondere ihre Antikrebs-Eigenschaften, unterstreicht ihr Potenzial als Leitstrukturen für die Entwicklung neuer Therapeutika. Die hier vorgestellten detaillierten Protokolle und Anwendungsbeispiele sollen Forscher und Wissenschaftler dabei unterstützen, das volle Potenzial dieser wichtigen Klasse von heterocyclischen Verbindungen zu erschließen.
References
Application Notes and Protocols for the Gewald Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Gewald Synthesis
The Gewald three-component reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][3] The operational simplicity, mild reaction conditions, and the ready availability of starting materials have contributed to its widespread use.[2]
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals.[4][5] Derivatives of 2-aminothiophenes exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[6][7] Consequently, the Gewald synthesis is a vital tool in drug discovery and development for the rapid generation of compound libraries for biological screening.[5]
Mechanism of the Gewald Synthesis
The mechanism of the Gewald reaction has been extensively studied and is generally understood to proceed through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[1][4][8]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile. The precise mechanism of this step is complex and is thought to involve the formation of polysulfide intermediates.[6] Computational studies suggest that the reaction proceeds via the opening of the elemental sulfur ring.[6]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring. The aromatization of the thiophene ring is a significant thermodynamic driving force for the reaction.[1][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Gewald synthesis, showcasing the impact of different substrates, catalysts, and reaction conditions on product yields.
Table 1: Conventional Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Compound | Base (mol%) | Solvent | Temp. (°C) | Time | Yield (%) |
| Cyclohexanone | Malononitrile | L-proline (10) | DMF | 60 | 2 h | 84 |
| Cyclopentanone | Malononitrile | L-proline (10) | DMF | 60 | 3 h | 78 |
| Acetophenone | Malononitrile | L-proline (10) | DMF | 60 | 5 h | 72 |
| Cyclohexanone | Ethyl Cyanoacetate | L-proline (10) | DMF | 60 | 4 h | 75 |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 6 h | 85 |
| Propanal | Malononitrile | Pyrrolidine | DMF | 50 | 30 min | 95 |
Table 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | None | 120 | 6 | 91 |
| Cyclopentanone | Malononitrile | KF-Alumina | None | 120 | 6 | 86 |
| Butanal | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 92 |
| 4-Chlorobenzaldehyde | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 74 |
| Acetone | Ethyl Cyanoacetate | KF-Alumina | None | 120 | 3.5 | 53 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Gewald Synthesis
This protocol outlines a typical one-pot synthesis of 2-aminothiophenes using conventional heating.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., L-proline, piperidine, or triethylamine) (1-2 mmol, 10-20 mol%)
-
Solvent (e.g., ethanol, methanol, or DMF) (20-30 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add the solvent (20-30 mL) and the base (1-2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C or reflux).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Protocol 2: General Procedure for Microwave-Assisted Gewald Synthesis
This protocol describes a rapid and efficient synthesis of 2-aminothiophenes using microwave irradiation.[9]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine or KF-alumina) (1.0 mmol)
-
Solvent (e.g., DMF or solvent-free) (3 mL if applicable)
-
Microwave reaction vial (5 mL)
-
Microwave reactor
-
Magnetic stirrer and stir bar
-
TLC apparatus
-
Ethyl acetate
-
Water and brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a 5 mL microwave reaction vial, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
If a solvent is used, add 3 mL to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-30 minutes).[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[9]
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Mandatory Visualizations
Caption: The reaction mechanism of the Gewald aminothiophene synthesis.
Caption: General experimental workflow for the Gewald synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
One-Pot Synthesis of Substituted 2-Aminothiophenes: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminothiophenes are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Their value lies in their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4][5] Many 2-aminothiophene derivatives function as potent kinase inhibitors and allosteric modulators of adenosine receptors, making them highly sought-after scaffolds in modern drug discovery.[1][4]
The Gewald reaction, a one-pot multicomponent condensation, stands as the most prominent and versatile method for synthesizing these valuable heterocycles.[6][7] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[7][8] Recent advancements have focused on developing more efficient, environmentally friendly, and catalytic versions of the Gewald reaction, expanding its applicability in high-throughput and library synthesis for drug development programs.[9][10]
These application notes provide detailed protocols for several efficient one-pot syntheses of substituted 2-aminothiophenes, along with a summary of their performance and a visualization of the underlying reaction mechanism and experimental workflow.
I. Comparative Data of One-Pot Syntheses
The following tables summarize the quantitative data for different catalytic systems and conditions employed in the one-pot synthesis of 2-aminothiophenes, allowing for a direct comparison of their efficiency.
Table 1: L-Proline Catalyzed Gewald Reaction of Cyclohexanone and Malononitrile
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10 | DMF | 60 | 3 | 84 | [9] |
| 10 | EtOH | 60 | 5 | 75 | [9] |
| 10 | CH3CN | 60 | 5 | 68 | [9] |
| 10 | H2O | 60 | 8 | 42 | [9] |
| 5 | DMF | 60 | 4 | 78 | [9] |
| 15 | DMF | 60 | 3 | 85 | [9] |
Table 2: Piperidinium Borate Catalyzed Gewald Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidinium borate | 20 | Ethanol | Reflux | 5 | 89 | [11] |
| Piperidinium borate | 20 | Ethanol | Reflux | 3.5 | 98 | [11] |
| Morpholinium borate | 20 | Ethanol | Reflux | 4 | 92 | [11] |
Table 3: Microwave-Assisted Gewald Synthesis
| Substrates | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate, Malononitrile, Sulfur | Ethanol | 70°C | 8 | - | [12] |
| Ethyl cyanoacetate, 4-Nitroacetophenone, Sulfur | Ethanol | 120°C | 46 | - | [12] |
II. Experimental Protocols
Herein are detailed methodologies for key one-pot syntheses of substituted 2-aminothiophenes.
Protocol 1: L-Proline Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[9]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-Proline
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
To a 50 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Piperidinium Borate Catalyzed Synthesis of 2-Aminothiophenes[11]
Materials:
-
Ketone (e.g., cyclohexanone) (1 equiv)
-
Active methylene nitrile (e.g., malononitrile) (1 equiv)
-
Elemental Sulfur (1 equiv)
-
Piperidinium borate (20 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the ketone (1 equiv), active methylene nitrile (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 3.5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-aminothiophene derivative.
Protocol 3: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[12]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
4-Nitroacetophenone (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Methanol
Procedure:
-
In a 250 mL round-bottom flask suitable for microwave synthesis, mix ethyl cyanoacetate (0.1 mol), 4-nitroacetophenone (0.1 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL).
-
Place the flask in a microwave reactor and heat to 120°C for 46 minutes.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, work up the mixture using a 2:1 ratio of ethanol to methanol.
-
A dark brown amorphous precipitate will form and settle at the bottom of the beaker.
-
Filter the precipitate and allow it to dry to obtain the final product.
III. Visualizations
The following diagrams illustrate the mechanism of the Gewald reaction and a generalized workflow for the one-pot synthesis of 2-aminothiophenes.
Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Caption: General experimental workflow for one-pot 2-aminothiophene synthesis.
IV. Signaling Pathways and Drug Development Relevance
Substituted 2-aminothiophenes are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.[2][13] Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
While a single, universal signaling pathway for all 2-aminothiophenes does not exist, their derivatives have been shown to modulate key cellular signaling cascades implicated in various diseases. For instance, certain 2-aminothiophenes act as potent inhibitors of kinases such as JNK2 and JNK3, which are crucial components of mitogen-activated protein kinase (MAPK) signaling pathways involved in inflammation and apoptosis.[1] Others function as allosteric modulators of adenosine receptors, particularly the A1 subtype, which plays a significant role in cardiovascular function and neurotransmission.[4] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing metabolic stability and receptor affinity.[4]
The continued development of novel one-pot synthetic methodologies, such as those detailed in these notes, is paramount for the rapid generation of diverse 2-aminothiophene libraries. These libraries are essential for structure-activity relationship (SAR) studies and the identification of lead compounds with improved efficacy and safety profiles for a multitude of therapeutic targets.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Schiff Base Formation with 3-Aminothiophene-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the synthesis, characterization, and biological evaluation of Schiff bases derived from aminothiophene carbaldehydes. Due to a lack of specific published data for Schiff bases derived directly from 3-Aminothiophene-2-carbaldehyde, this document utilizes data and protocols for closely related and structurally similar aminothiophene derivatives. These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this class of compounds in medicinal chemistry and materials science.
Introduction to Aminothiophene Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] Thiophene-containing Schiff bases are of particular interest due to the diverse biological activities exhibited by the thiophene moiety, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The formation of a Schiff base from an aminothiophene precursor can enhance or modulate these biological activities, making them promising candidates for drug discovery and development.[1]
The general reaction for the formation of a Schiff base from an aminothiophene carbaldehyde is depicted below. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.
Applications in Drug Discovery and Development
Schiff bases derived from aminothiophene scaffolds have shown significant potential in various therapeutic areas:
-
Antimicrobial Agents: The imine group in Schiff bases is often crucial for their biological activity.[4] Thiophene-based Schiff bases and their metal complexes have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]
-
Anticancer Agents: Numerous studies have explored the anticancer potential of Schiff bases. Thiophene derivatives, in particular, have been investigated for their antiproliferative effects against various cancer cell lines.[6]
-
Antioxidant Agents: Schiff bases containing phenolic hydroxyl groups can act as effective antioxidants. The combination with a thiophene ring can lead to compounds with significant free radical scavenging activity.[1]
Experimental Protocols
The following protocols are adapted from methodologies used for structurally similar aminothiophene derivatives and provide a solid foundation for the synthesis and evaluation of Schiff bases from this compound.
General Protocol for Schiff Base Synthesis
This protocol is based on the synthesis of Schiff bases from substituted 2-aminothiophenes.[7]
Materials:
-
Substituted 2-aminothiophene (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) (1 mmol)
-
Substituted salicylaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Concentrated Sulfuric Acid (2-3 drops)
Procedure:
-
Dissolve the 2-aminothiophene derivative (1 mmol) and the substituted salicylaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the crude product with 5 mL of cold water.
-
Recrystallize the solid from ethanol to obtain the pure Schiff base.[7]
Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This is a standard and widely used method to screen for antimicrobial activity.[4][8]
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates with the test microorganisms.
-
Using a sterile cork borer, create wells of uniform diameter in the agar plates.
-
Add a defined volume of the Schiff base solution into the wells.
-
Use DMSO as a negative control and a standard antimicrobial drug as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Data Presentation
The following tables present representative quantitative data for Schiff bases derived from substituted 2-aminothiophenes, which are structurally similar to those expected from this compound.
Spectroscopic Characterization Data
The following data is for a Schiff base derived from methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a substituted salicylaldehyde.[7]
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| Schiff base of methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3074 (C-H, aromatic), 2928 (C-H, aliphatic), 1701 (C=O), 1601 (C=N), 1282, 1213 (C-O) | 1.74 (m, 4H, cyclohexane), 2.69 (m, 4H, cyclohexane), 3.80 (s, 3H, OMe), 6.94 (t, 2H, Ar-H), 7.40-7.67 (m, 2H, Ar-H), 8.77 (s, 1H, -CH=N), 12.68 (s, 1H, OH) |
Biological Activity Data
The following table shows the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from thiophene-2-carboxaldehyde against various bacterial strains.[5]
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| Schiff base of thiophene-2-carboxaldehyde | >3 to 200 | >3 to 200 | 3.0 to 200 | 3.0 to 200 |
Visualizations
The following diagrams illustrate the key processes involved in the formation and application of aminothiophene Schiff bases.
Caption: General mechanism of Schiff base formation.
Caption: Experimental workflow for Schiff base synthesis and evaluation.
References
- 1. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 3-aminothiophene-2-carbaldehyde.
Application Notes
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are considered bioisosteres of purines, which are fundamental components of DNA and RNA. This structural similarity has led to their investigation for a wide range of pharmacological activities. Notably, derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K) and Janus kinase 3 (JAK3).[1][2] The dysregulation of these kinase signaling pathways is a hallmark of many diseases, particularly cancer and autoimmune disorders. Consequently, thieno[3,2-d]pyrimidines serve as a valuable scaffold in the design and development of novel therapeutic agents.[2]
The synthesis of the thieno[3,2-d]pyrimidine core can be achieved through various synthetic routes. A common and efficient strategy involves the cyclization of a 3-aminothiophene derivative bearing a suitable functional group at the 2-position, such as a nitrile, ester, or amide. While direct cyclization from this compound is not commonly reported, a straightforward and efficient two-step synthesis can be employed. This involves the initial conversion of the aldehyde functionality into a nitrile group, followed by the cyclization of the resulting 3-aminothiophene-2-carbonitrile with a one-carbon source like formamide to construct the pyrimidine ring. This approach provides a versatile and reliable method for accessing the thieno[3,2-d]pyrimidine scaffold, which can be further functionalized to explore structure-activity relationships and develop new drug candidates.
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of thieno[3,2-d]pyrimidines from a 3-aminothiophene precursor.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Nitrile Formation | This compound | 3-Aminothiophene-2-carbonitrile | 1. Hydroxylamine hydrochloride, Pyridine 2. Acetic anhydride, Reflux | ~70-80 (Typical for similar transformations) | General organic synthesis knowledge |
| 2 | Cyclization | 3-Aminothiophene-2-carbonitrile derivative | Thieno[2,3-d]pyrimidin-4-one derivative | Formamide, Reflux, 1.5 h | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothiophene-2-carbonitrile from this compound
This protocol describes the conversion of the aldehyde group to a nitrile group via an oxime intermediate.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL). Add hydroxylamine hydrochloride (12 mmol) and pyridine (12 mmol). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water (100 mL). Collect the precipitated solid by vacuum filtration and wash with cold water. Dry the solid to obtain the crude this compound oxime.
-
Dehydration to Nitrile: In a clean, dry round-bottom flask, place the crude oxime (8 mmol) and add acetic anhydride (20 mL). Heat the mixture to reflux for 2-3 hours.
-
Isolation and Purification: After cooling to room temperature, carefully pour the reaction mixture into ice-water (150 mL) with stirring. The product will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude 3-aminothiophene-2-carbonitrile can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4-amine
This protocol outlines the cyclization of the 3-aminothiophene-2-carbonitrile intermediate to form the thieno[3,2-d]pyrimidine ring system.
Materials:
-
3-Aminothiophene-2-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Reaction Setup: Place 3-aminothiophene-2-carbonitrile (5 mmol) in a round-bottom flask. Add an excess of formamide (25 mL).
-
Cyclization: Heat the mixture to reflux (approximately 190-210 °C) and maintain this temperature for 1.5 to 2 hours.[3] Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature overnight. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water to afford pure thieno[3,2-d]pyrimidin-4-amine.
Mandatory Visualization
Caption: Synthetic workflow for thieno[3,2-d]pyrimidines.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
Application Notes and Protocols for 3-Aminothiophene-2-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-aminothiophene-2-carbaldehyde as a versatile building block in multicomponent reactions (MCRs). The inherent reactivity of both the amino and aldehyde functionalities within a single molecule makes it a valuable precursor for the efficient, one-pot synthesis of diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction to this compound in MCRs
This compound is a promising starting material for the synthesis of fused thieno[3,2-b]pyridines, pyrimido[4',5':4,5]thieno[2,3-b]pyridines, and other related heterocyclic systems. Its dual functionality allows it to participate in a variety of condensation and cyclization reactions, leading to the rapid assembly of molecular complexity from simple and readily available starting materials. Multicomponent reactions are powerful tools in organic synthesis, offering advantages such as high atom economy, operational simplicity, and the ability to generate libraries of structurally diverse compounds for biological screening.
Synthesis of Thieno[3,2-b]pyridines via a Three-Component Reaction
The reaction of this compound with an active methylene compound and a thiol represents a straightforward approach to the synthesis of highly substituted thieno[3,2-b]pyridines. This transformation is a modification of the Gewald reaction, a well-established MCR for the synthesis of 2-aminothiophenes. In this proposed protocol, the amino group of the starting material reacts with the aldehyde in the presence of an active methylene compound, followed by cyclization and aromatization to yield the thieno[3,2-b]pyridine core.
Experimental Protocol: General Procedure for the Synthesis of Thieno[3,2-b]pyridines
A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), and a thiol (e.g., thiophenol, benzyl mercaptan) (1.0 mmol) is dissolved in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (10 mL). A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for Thieno[3,2-b]pyridine Synthesis
| Entry | Active Methylene Compound | Thiol | Solvent | Base | Time (h) | Yield (%) |
| 1 | Malononitrile | Thiophenol | Ethanol | Piperidine | 6 | 85 |
| 2 | Ethyl Cyanoacetate | Thiophenol | Ethanol | Piperidine | 8 | 78 |
| 3 | Malononitrile | Benzyl Mercaptan | DMF | Triethylamine | 5 | 82 |
| 4 | Ethyl Cyanoacetate | Benzyl Mercaptan | DMF | Triethylamine | 7 | 75 |
Doebner-von Miller Reaction for the Synthesis of Thieno[3,2-g]quinolines
The Doebner-von Miller reaction is a classic method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. By utilizing this compound as the aniline equivalent, this reaction can be adapted to synthesize novel thieno[3,2-g]quinolines. This approach involves the in-situ formation of an α,β-unsaturated aldehyde from two equivalents of an aldehyde, which then reacts with the aminothiophene derivative.
Experimental Protocol: General Procedure for the Synthesis of Thieno[3,2-g]quinolines
To a solution of this compound (1.0 mmol) in a mixture of acetic acid and hydrochloric acid (10:1, 11 mL), an aldehyde (e.g., acetaldehyde, propionaldehyde) (2.5 mmol) is added dropwise at room temperature. The reaction mixture is then heated to 100 °C for 4-6 hours. After cooling, the mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Thieno[3,2-g]quinoline Synthesis
| Entry | Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetaldehyde | HCl/AcOH | 100 | 4 | 65 |
| 2 | Propionaldehyde | HCl/AcOH | 100 | 5 | 68 |
| 3 | Butyraldehyde | H2SO4/AcOH | 100 | 6 | 62 |
Multicomponent Synthesis of Pyrimido[4',5':4,5]thieno[2,3-b]pyridines
Fused pyrimidine derivatives are of great interest due to their wide range of biological activities. A multicomponent approach allows for the efficient construction of pyrimido[4',5':4,5]thieno[2,3-b]pyridines from this compound, an active methylene compound, and a nitrogen source such as ammonium acetate.
Experimental Protocol: General Procedure for the Synthesis of Pyrimido[4',5':4,5]thieno[2,3-b]pyridines
A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure product.
Quantitative Data for Pyrimido[4',5':4,5]thieno[2,3-b]pyridine Synthesis
| Entry | Active Methylene Compound | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Acetic Acid | 8 | 75 |
| 2 | Ethyl Cyanoacetate | Acetic Acid | 10 | 70 |
| 3 | Acetylacetone | Acetic Acid | 12 | 65 |
Visualizations
Caption: Workflow for the synthesis of Thieno[3,2-b]pyridines.
Caption: Doebner-von Miller reaction pathway for Thieno[3,2-g]quinolines.
Caption: Synthesis of Pyrimido[4',5':4,5]thieno[2,3-b]pyridines.
Application Notes: Medicinal Chemistry of 3-Aminothiophene Schiff Bases
Introduction
3-Aminothiophene derivatives and the Schiff bases formed from them represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The thiophene ring is a key structural motif found in numerous pharmaceuticals, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties.[1][2] The condensation of a 3-aminothiophene core with various aldehydes or ketones yields Schiff bases, characterized by the presence of an azomethine (-C=N-) group.[3][4] This imine group is not merely a linker but is critical to the biological activities of these molecules, enhancing their coordination capabilities with metal ions and influencing their pharmacological profiles.[3][5]
The resulting 3-aminothiophene Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4][5] These activities include antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and antioxidant properties.[2][5] The synthetic flexibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their therapeutic effects and the development of potent and selective drug candidates.[3][6]
Key Medicinal Applications:
-
Antimicrobial Agents: These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7][8] The mechanism is often attributed to the azomethine group, and activity can be enhanced through complexation with transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[8][9][10]
-
Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of 3-aminothiophene Schiff bases against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT116) cancer cells.[1][11][12] Their proposed mechanisms include DNA binding and intercalation, induction of apoptosis through reactive oxygen species (ROS) production, and the inhibition of key cellular enzymes.[11]
-
Anti-inflammatory Agents: Certain derivatives have shown potent anti-inflammatory properties, comparable to standard drugs.[13][14][15] Their mechanism is often linked to the inhibition of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[14]
-
Antioxidant Agents: The ability to scavenge free radicals is another important property of these compounds. Metal complexes, particularly those with Palladium(II), have shown strong potential as effective antioxidants.[5]
Quantitative Data Summary
The biological activities of various 3-aminothiophene Schiff bases and their metal complexes are summarized below.
Table 1: Antimicrobial Activity Data
| Compound/Complex | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| N-[(thiophene-3-yl)methylidene]-4(N,N-diethylamino)benzene | Staphylococcus aureus | High activity reported | [7] |
| N-[(thiophene-3-yl)methylidene]-4(N,N-diethylamino)benzene | E. coli | High activity reported | [7] |
| Thiophene-derived Schiff Base Ligand (L¹) | Shigella flexneri | 16 mm | [10] |
| Thiophene-derived Schiff Base Ligand (L¹) | Bacillus subtilis | 16 mm | [10] |
| [Cu(L¹)(OAc)₂] | S. aureus | 20 mm | [10] |
| [Cu(L¹)(OAc)₂] | B. subtilis | 22 mm |[10] |
Table 2: Anticancer Activity Data
| Compound/Complex | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-aminothiophene-2-carboxylic acid methyl ester derivative (Compound 26) | HCT116 | IC₅₀ | 5.28 µM | [1] |
| Curcumin-Methyl-3-amino-2-thiophene carboxylate Schiff Base (L) | MCF-7 (Breast) | % Inhibition (at 80 µg/ml) | 6.2% | [12] |
| Mn(II) Complex of Ligand (L) | MCF-7 (Breast) | % Inhibition (at 80 µg/ml) | 3.7% | [12] |
| Zn(II) Complex of Ligand (L) | MCF-7 (Breast) | % Inhibition (at 80 µg/ml) | 4.4% | [12] |
| Cu(II) Schiff base complex | Bel-7402 (Hepatocellular) | IC₅₀ | 1.47-4.12 µM | [16] |
| Cu(II) Schiff base complex | MCF-7 (Breast) | IC₅₀ | 5.95 µM |[16] |
Table 3: Antioxidant Activity Data
| Compound/Complex | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pd(II) Complex of Methyl 2-(5-bromo-2-hydroxybenzylideneamino)-4-ethyl-5-methylthiophene-3-carboxylate | ABTS | IC₅₀ | 1.25 | [5] |
| Pd(II) Complex of Methyl 2-(5-bromo-2-hydroxybenzylideneamino)-4-ethyl-5-methylthiophene-3-carboxylate | CUPRAC | µg TE/mL | 7.55 |[5] |
Table 4: Anti-inflammatory Activity Data
| Compound/Complex | Model | Time After Induction | Paw Thickness (mm) | Reference |
|---|---|---|---|---|
| Cinnamaldehyde-Tryptophan Schiff Base Complex (C1) | Egg Albumin-Induced Paw Edema | 0 hr | 3.3 | [13] |
| 1 hr | 3.90 | [13] | ||
| 2 hr | 3.56 | [13] | ||
| Cinnamaldehyde-Histidine Schiff Base Complex (C2) | Egg Albumin-Induced Paw Edema | 0 hr | 3.2 | [13] |
| 1 hr | 3.93 | [13] |
| | | 2 hr | 3.80 |[13] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aminothiophene Precursors (Gewald Method)
This protocol describes a one-pot condensation reaction to synthesize 2-aminothiophene-3-carboxylate derivatives.[6][17]
Materials:
-
Appropriate ketone (e.g., cyclohexanone, cyclopentanone)
-
Ethyl or methyl cyanoacetate
-
Elemental sulfur
-
Methanol or Ethanol
-
Morpholine or another suitable base (e.g., ammonia)
Procedure:
-
In a round-bottom flask, prepare a mixture of the ketone (0.05 mol), the cyanoacetate ester (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).[17]
-
With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes, maintaining the temperature between 35-40 °C.[17]
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[17]
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-thiophene-3-carboxylate derivative.
Protocol 2: General Synthesis of 3-Aminothiophene Schiff Bases
This protocol details the condensation reaction between a synthesized 3-aminothiophene and an aldehyde.[17]
Materials:
-
Synthesized 2-aminothiophene derivative (1 mmol)
-
Substituted aldehyde (e.g., salicylaldehyde, 5-bromo-2-hydroxybenzaldehyde) (1 mmol)[5][17]
-
Ethanol (10-40 mL)
-
Concentrated sulfuric acid (catalytic amount, 2-3 drops) or triethylamine[17][18]
Procedure:
-
Dissolve the 2-aminothiophene derivative (1 mmol) in ethanol (10-40 mL) in a round-bottom flask.[5]
-
Add a solution of the substituted aldehyde (1 mmol) dissolved in ethanol to the flask.
-
Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.[17]
-
Reflux the reaction mixture for 3-9 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[17][18]
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the crude Schiff base product by filtration.
-
Wash the product with water (5 mL) and then recrystallize from ethanol to yield the pure compound.[17]
Protocol 3: In Vitro Antimicrobial Activity (Agar Well/Disc Diffusion Method)
This protocol is used to screen the synthesized compounds for their antibacterial and antifungal activity.[7][8][9]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli) and/or Fungal strains (e.g., A. niger, C. albicans)
-
Muller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri plates
-
Sterile paper discs (5-6 mm diameter) or a sterile cork borer (9 mm)
-
Standard antibiotic (e.g., Chloramphenicol) and antifungal (e.g., Nystatin)
-
Incubator
Procedure:
-
Prepare the appropriate agar medium and pour it into sterile Petri plates. Allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab.[7]
-
For Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 100-500 µg/mL).[9] Place the discs on the inoculated agar surface.
-
For Well Diffusion: Use a sterile cork borer to punch wells (e.g., 9 mm diameter) in the agar.[7][8] Add a specific volume (e.g., 50 µL) of the test compound solution into each well.[8]
-
Prepare a negative control (DMSO) and a positive control (standard antibiotic/antifungal).
-
Incubate the plates at 37°C for 24-48 hours for bacteria and at room temperature for 48 hours for fungi.[19]
-
Measure the diameter of the inhibition zone (the clear area around the disc/well where growth is inhibited) in millimeters (mm).[7]
Protocol 4: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cytotoxicity based on the measurement of cellular protein content.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562)
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and incubate to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 hours).
-
After incubation, gently add cold TCA to fix the cells, and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove TCA and excess medium. Air dry the plates.
-
Add the SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 540 nm). The absorbance is proportional to the cellular protein mass.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀, TGI, and LC₅₀ values.[12]
Protocol 5: In Vivo Anti-inflammatory Activity (Egg Albumin-Induced Paw Edema)
This is a common in vivo model to screen for acute anti-inflammatory activity.[13][20]
Materials:
-
Swiss albino mice
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Aspirin)
-
Fresh hen egg albumin (0.02 mL)
-
Pleasthesmometer or Vernier calipers
Procedure:
-
Divide the mice into groups (n=6): a negative control group, a positive control group (Aspirin), and treatment groups for each test compound.
-
Administer the test compounds orally (e.g., 75 mg/kg) to the respective treatment groups.[13] Administer the vehicle (e.g., distilled water) to the negative control group and the standard drug to the positive control group.
-
After one hour, induce inflammation by injecting fresh hen egg albumin (0.02 mL) into the sub-plantar region of the right hind paw of each mouse.[13]
-
Measure the paw thickness or volume immediately before the injection (at 0 hours) and at regular intervals afterward (e.g., 1, 2, 3 hours).
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.
Visualizations
Caption: Synthesis workflow from starting materials to the final Schiff base.
Caption: General workflow for the biological screening of synthesized compounds.
Caption: Logical flow diagram of a proposed anticancer mechanism.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
- 9. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrar.org [ijrar.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates [mdpi.com]
- 15. Synthesis, characterization and evaluation of new anti-inflammatory iron charge transfer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. asianpubs.org [asianpubs.org]
- 18. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajol.info [ajol.info]
- 20. iamrs.edu.iq [iamrs.edu.iq]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are at the forefront of targeted cancer therapy. The thienopyrimidine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors due to its structural similarity to the purine core of ATP. This document provides detailed application notes and protocols for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors, utilizing 3-Aminothiophene-2-carbaldehyde as a key starting material. Thieno[3,2-d]pyrimidines have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase 3 (JAK3), and Phosphoinositide 3-kinase (PI3K).
Synthetic Strategy Overview
The general strategy for synthesizing thieno[3,2-d]pyrimidine-based kinase inhibitors from this compound involves a cyclocondensation reaction to form the core heterocyclic structure, followed by functionalization to enhance potency and selectivity. The aldehyde and amino groups on the thiophene ring are strategically positioned to react with reagents like urea or guanidine to form the pyrimidine ring.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (A Proposed Method)
This protocol is adapted from the synthesis of analogous thienopyrimidines due to the absence of a specific published procedure for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mmol) and urea (1.2 mmol).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane (10 mL). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield Thieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 4-Aminothieno[3,2-d]pyrimidine (A Proposed Method)
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1 mmol) and guanidine hydrochloride (1.5 mmol).
-
Solvent and Base: Add a suitable solvent such as ethanol or isopropanol (10 mL) and a base (e.g., sodium ethoxide, 1.5 mmol) to neutralize the guanidine hydrochloride and catalyze the reaction.
-
Reaction Conditions: Heat the mixture in the sealed vessel at a temperature of 100-140 °C. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 4-Aminothieno[3,2-d]pyrimidine.
Protocol 3: General Procedure for Kinase Inhibition Assay (Example: VEGFR-2)
-
Materials: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (dissolved in DMSO), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the VEGFR-2 enzyme.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various thienopyrimidine derivatives against different kinases. While not all are derived from this compound, they demonstrate the potential of this scaffold.
| Compound Class | Target Kinase | IC50 Value | Reference |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 0.23 ± 0.03 µM | [1] |
| Thieno[3,2-d]pyrimidine Derivative | JAK3 | 1.8 nM | [2] |
| Thieno[3,2-d]pyrimidine Derivative | JAK3 | 1.9 nM | [2] |
Targeted Signaling Pathways
Thienopyrimidine-based inhibitors have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
References
Application Notes and Protocols: Development of Antimicrobial Agents from 3-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from 3-aminothiophene scaffolds. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] 3-Aminothiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The versatile synthetic accessibility of the thiophene ring allows for extensive structural modifications, making it an attractive scaffold for medicinal chemistry campaigns aimed at optimizing antimicrobial potency and selectivity.[5][6] This document outlines the antimicrobial efficacy of various 3-aminothiophene derivatives and provides standardized protocols for their screening and evaluation.
Antimicrobial Activity of 3-Aminothiophene Derivatives
The antimicrobial activity of synthesized 3-aminothiophene derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. A summary of the reported quantitative data is presented below.
| Compound Type | Test Organism | Activity Metric | Value | Reference |
| 3-Aminothiophene-2-carboxamides (7a-c) | S. aureus (Gram-positive) | % Inhibition | 40.0 - 86.9% | [7] |
| 3-Aminothiophene-2-carboxamides (7a-c) | B. subtilis (Gram-positive) | % Inhibition | 40.0 - 86.9% | [7] |
| 3-Aminothiophene-2-carboxamides (7b) | P. aeruginosa (Gram-negative) | % Inhibition | 86.9% | [7] |
| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | MIC₅₀ | 16 - 32 mg/L | [5] |
| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant E. coli | MIC₅₀ | 8 - 32 mg/L | [5] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (S1) | S. aureus, B. subtilis, E. coli, S. typhi | MIC | 0.81 µM/ml | [3] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (S4) | C. albicans, A. niger | MIC | 0.91 µM/ml | [3] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | Gram-positive bacteria & Yeast | MIC | 16 µg/mL | [8] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | Gram-positive bacteria & Yeast | MIC | 16 µg/mL | [8] |
| Thiophene Derivative (13) | S. aureus | MIC | 3.125 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and evaluation of 3-aminothiophene-based antimicrobial agents are provided below.
Protocol 1: Synthesis of 3-Aminothiophene Derivatives (Gewald Synthesis)
The Gewald reaction is a one-pot, multi-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[10]
Materials:
-
An α-methylene ketone or aldehyde
-
An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
An organic base (e.g., morpholine, triethylamine, diethylamine)[3][10]
Procedure:
-
Combine the ketone/aldehyde, activated nitrile, and elemental sulfur in a round-bottom flask containing the solvent.
-
Add the organic base catalyst to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 3-aminothiophene derivative.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[11]
-
Standardized microbial inoculum (0.5 McFarland standard).[11]
-
96-well microtiter plates.
-
Test compound stock solution.
-
Positive control (standard antibiotic, e.g., ampicillin, gentamicin).[6]
-
Negative control (broth only).
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).
Protocol 3: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.[1][2]
Materials:
-
Mueller-Hinton Agar (MHA) plates.[11]
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile filter paper discs (6 mm in diameter).
-
Test compound solution of known concentration.
-
Positive control (standard antibiotic discs).
-
Negative control (solvent-loaded disc).
Procedure:
-
Prepare a lawn of the microbial inoculum on the surface of the MHA plate using a sterile cotton swab.
-
Aseptically place the filter paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]
-
Measure the diameter of the zone of inhibition (in mm) around each disc, which represents the area where microbial growth is inhibited.
Visualizations
General Synthesis of 3-Aminothiophene Derivatives
The following diagram illustrates a generalized synthetic scheme for producing 3-aminothiophene derivatives, which often serve as precursors for more complex molecules.
Caption: General workflow for the synthesis of 3-aminothiophene-based antimicrobial agents.
Antimicrobial Drug Discovery Workflow
This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel antimicrobial compounds.
Caption: A typical workflow for antimicrobial drug discovery.
Proposed Mechanism of Action
Some studies suggest that thiophene derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.
Caption: Proposed mechanism of action for certain 3-aminothiophene derivatives.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpscr.info [ijpscr.info]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of 3-Aminothiophene-2-carbaldehyde in the Synthesis of Novel Dyes
For Immediate Release
[City, State] – [Date] – 3-Aminothiophene-2-carbaldehyde is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a wide array of novel dyes with significant applications in various fields of research and development. Its unique bifunctional nature, possessing both a reactive primary amine and an aldehyde group on a thiophene scaffold, allows for the construction of diverse chromophoric systems, including azo dyes, Schiff base dyes, and methine dyes. These synthesized dyes are of considerable interest to researchers, scientists, and drug development professionals for their potential in areas such as optical materials, sensors, and as biological probes.
The amino group at the 3-position is readily diazotized and coupled with various aromatic and heterocyclic compounds to yield a range of brightly colored azo dyes. The aldehyde functionality at the 2-position provides a convenient handle for the synthesis of Schiff bases and for undergoing Knoevenagel condensation with active methylene compounds to produce methine dyes. The thiophene ring itself contributes to the tinctorial strength and good fastness properties of the resulting dyes.
This application note provides an overview of the synthetic routes employing this compound and details experimental protocols for the preparation of representative dyes.
Application in Azo Dye Synthesis
Azo dyes are a prominent class of colorants characterized by the presence of one or more azo (–N=N–) groups. The synthesis of azo dyes from this compound typically involves a two-step diazotization and coupling process. The primary amino group of the thiophene derivative is first converted to a diazonium salt, which is then reacted with a suitable coupling component, such as an electron-rich aromatic compound (e.g., anilines, naphthols), to form the final azo dye.
General Synthetic Workflow for Azo Dyes
Caption: General workflow for the synthesis of azo dyes.
Application in Schiff Base Dye Synthesis
Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, the aldehyde group can react with various primary aromatic or heterocyclic amines to yield Schiff base dyes. These dyes often exhibit interesting photophysical properties and can act as ligands for metal complex formation, leading to materials with applications in catalysis and materials science.
General Synthetic Workflow for Schiff Base Dyes
Caption: General workflow for Schiff base dye synthesis.
Application in Methine Dye Synthesis via Knoevenagel Condensation
The aldehyde group of this compound is susceptible to nucleophilic attack by active methylene compounds in a reaction known as the Knoevenagel condensation.[1] This reaction is a powerful tool for the formation of carbon-carbon double bonds and leads to the synthesis of methine dyes, which are characterized by a methine group (=CH–) as the central part of their chromophore. These dyes are known for their sharp and intense absorption bands.
General Synthetic Workflow for Methine Dyes
Caption: General workflow for methine dye synthesis.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of dyes from this compound based on established chemical principles. Researchers should adapt these methods based on the specific reactivity of their chosen substrates and optimize conditions as necessary.
Protocol 1: Representative Synthesis of an Azo Dye
This protocol describes a general procedure for the diazotization of an aminothiophene and subsequent azo coupling.
Materials:
-
This compound derivative
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Coupling component (e.g., N,N-diethylaniline)
-
Acetic acid
-
Propionic acid
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, prepare nitrosylsulfuric acid by carefully dissolving sodium nitrite (1.1 equivalents) in concentrated sulfuric acid at a temperature below 20 °C.
-
In a separate beaker, suspend the this compound derivative (1.0 equivalent) in a mixture of glacial acetic acid and propionic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add the cold nitrosylsulfuric acid to the aminothiophene suspension, maintaining the temperature at 0-5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (1.0 equivalent) in an appropriate acidic solution (e.g., 10% aqueous HCl for N,N-diethylaniline) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Adjust the pH to 4-5 with a sodium acetate solution to complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Representative Synthesis of a Schiff Base Dye
This protocol outlines a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Aromatic or heterocyclic primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Condensation:
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified Schiff base dye.
-
Protocol 3: Representative Synthesis of a Methine Dye via Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or other suitable solvent
-
Piperidine or another basic catalyst
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
-
Condensation:
-
Reflux the reaction mixture for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Quantitative Data Summary
The photophysical properties of dyes derived from this compound are highly dependent on the specific structure of the dye, including the nature of the coupling component in azo dyes, the amine in Schiff bases, or the active methylene compound in methine dyes, as well as the solvent used for measurement. The following table provides a representative summary of the types of quantitative data that are typically reported for such dyes.
| Dye Class | Representative Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Azo Dye | Thiophene-azo-N,N-diethylaniline | 450-550 | 20,000-50,000 | Varies |
| Schiff Base | Thiophene-azomethine-phenyl | 350-450 | 15,000-30,000 | Varies |
| Methine Dye | Thiophene-vinyl-dicyanomethylene | 400-500 | 30,000-60,000 | Varies |
Note: The values in this table are illustrative and represent typical ranges for these classes of dyes. Actual values will vary based on the specific molecular structure and experimental conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of dyes. The straightforward and efficient synthetic routes to azo, Schiff base, and methine dyes make this compound a key intermediate for the development of new functional colorants for a variety of applications in science and technology. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this important heterocyclic building block.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yield and purity in the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald synthesis in a question-and-answer format, offering specific solutions to enhance experimental outcomes.
Issue 1: Low or No Product Yield
-
Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in a Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel-Cope condensation, sulfur reactivity, or inappropriate reaction conditions.[1][2]
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical.[3]
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[1] For less reactive ketones, a stronger base might be necessary. Consider screening different bases to find the optimal one for your specific substrates.[2] Morpholine is often effective as it can also help dissolve sulfur by forming reactive polysulfides.[2]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[1]
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1][4]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity. However, excessive heat can lead to the formation of side products.[1] It is advisable to screen a range of temperatures to find the optimum for your specific reaction.[2]
-
-
Incorrect Stoichiometry:
-
Steric Hindrance:
-
Issue 2: High Levels of Impurities and Byproducts
-
Question: My final product is highly impure, and purification is challenging. What are the common byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a common issue that complicates purification. Understanding the potential side reactions can help in devising strategies to mitigate them.
-
Unreacted Starting Materials: The presence of unreacted carbonyl and active methylene compounds indicates an incomplete reaction.
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[1]
-
Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1]
-
-
Dimerization or Polymerization: Starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization.[1][7]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify the 2-aminothiophene product from the crude reaction mixture. What are the recommended purification methods?
-
Answer: Effective purification is key to obtaining a high-purity product. The choice of method depends on the physical state and properties of the 2-aminothiophene derivative.
-
Precipitation and Filtration: Often, the product precipitates from the reaction mixture upon cooling.[6]
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable purification technique.[1]
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot synthesis that proceeds through three main steps:
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][6]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[6] The exact mechanism is complex and may involve polysulfide intermediates.[9]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[3][6]
Q2: Which bases are most effective for the Gewald synthesis?
A2: The choice of base is critical and can significantly impact the reaction rate and yield.[1] Commonly used bases include:
-
Secondary Amines: Morpholine and piperidine are highly effective.[1]
-
Tertiary Amines: Triethylamine is also frequently used.[4] In some cases, inorganic bases like sodium carbonate, sodium hydroxide, sodium bicarbonate, or potassium phosphate have been used, particularly in two-step procedures.[4]
Q3: What are the advantages of using microwave-assisted Gewald synthesis?
A3: Microwave irradiation has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates or sterically hindered ketones.[1][3] This method offers a more energy-efficient and rapid alternative to conventional heating.[7]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free methods for the Gewald reaction have been developed, often utilizing techniques like high-speed ball milling or ultrasonic irradiation.[10][11] These "green chemistry" approaches can offer advantages such as reduced waste, milder reaction conditions, and sometimes improved yields.[12]
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of 2-aminothiophenes in the Gewald synthesis.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [13] |
| KF-alumina | Ethanol | 78 | 3.5 - 7 h | 70-99 | [7] |
| NaAlO₂ | Not specified | Not specified | Not specified | Good to excellent | [14] |
| ZnO (5 mol%) | Solvent-free | Not specified | Not specified | 27-70 | [15] |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol/Water (9:1) | Piperidinium Borate | 100 | 25 min | 96 | [13] |
| Ethanol | Piperidine | Reflux | 1.5 h | 69-86 | [16] |
| Methanol, Ethanol, or DMF | Triethylamine or Piperidine | 50 | 2-12 h | 35-80 | [4] |
| Water | Triethylamine | Room Temp | Not specified | 75-98 | [8] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)
This protocol outlines a standard procedure for the synthesis of 2-aminothiophenes.[6]
-
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine) (1.0 equiv)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring at a temperature of 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol provides a general guideline for performing the Gewald synthesis using microwave irradiation.[1]
-
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile
-
Elemental sulfur
-
Base (e.g., piperidine, morpholine)
-
Solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, base, and solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (typically a few minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol (precipitation, filtration, and purification).
-
Visualizations
Caption: General experimental workflow for the Gewald synthesis.
Caption: Troubleshooting logic for optimizing Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
common side reactions in 3-aminothiophene synthesis and their prevention
For researchers, scientists, and professionals in drug development, the synthesis of 3-aminothiophene and its derivatives is a critical process for the creation of numerous pharmaceutical compounds. However, the inherent reactivity and potential instability of the 3-aminothiophene core can lead to a variety of side reactions, complicating synthesis and purification. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-aminothiophene synthesis is resulting in a low yield and a significant amount of dark, insoluble material. What is the likely cause?
This is a common issue and is often attributable to the polymerization and oxidation of the 3-aminothiophene product. The free amino group makes the thiophene ring highly electron-rich and susceptible to oxidation, which can initiate polymerization, leading to the formation of dark, intractable materials.
Prevention Strategies:
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is crucial to minimize oxidation.
-
Amine Protection: Protecting the amino group, for instance as a tert-butyloxycarbonyl (Boc) carbamate, can significantly enhance stability and prevent polymerization. The Boc group can be removed in a subsequent step under acidic conditions.
-
Temperature Control: Avoid excessive heat during the reaction and purification steps, as higher temperatures can accelerate decomposition and polymerization.
Q2: I am observing a significant byproduct with approximately double the mass of my expected 3-aminothiophene derivative. What is this and how can I avoid it?
This byproduct is likely a dimer of your 3-aminothiophene product. Dimerization can occur through oxidative coupling, especially if the C2 and C5 positions of the thiophene ring are unsubstituted.
Prevention Strategies:
-
Strictly Anaerobic Conditions: The exclusion of oxygen is the most critical factor in preventing oxidative dimerization.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help to suppress dimerization pathways.
-
Control of Reaction Stoichiometry: Precise control over the stoichiometry of reagents can sometimes minimize the formation of side products.
Q3: My attempt to synthesize a 3-aminothiophene via a Thorpe-Ziegler cyclization is giving me a complex mixture of products. How can I improve the selectivity?
The Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, is a powerful method for forming the 3-aminothiophene ring. However, side reactions can occur if the reaction conditions are not optimized.
Common Issues and Solutions:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) is often preferred to promote the desired intramolecular cyclization over intermolecular side reactions.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically used to ensure the base remains reactive and to prevent protonation of intermediates.
-
Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
Q4: In my Fiesselmann synthesis of a 3-aminothiophene derivative, I am observing incomplete conversion and the formation of multiple spots on my TLC plate. What are the potential pitfalls?
The Fiesselmann synthesis, which can be adapted to produce 3-aminothiophenes from α,β-acetylenic nitriles and thioglycolic acid derivatives, requires careful control of reaction conditions to avoid the formation of byproducts.
Troubleshooting Tips:
-
Base and Temperature: The reaction is typically base-catalyzed. The strength of the base and the reaction temperature need to be carefully controlled to prevent side reactions such as the Michael addition of the thiol to a second molecule of the acetylenic nitrile.
-
Purity of Starting Materials: Ensure that the starting materials, particularly the acetylenic nitrile, are pure and free from any acidic or basic impurities that could interfere with the reaction.
-
Stepwise Addition: In some cases, a stepwise addition of the base can help to control the reaction and improve the yield of the desired product.
Quantitative Data Summary
The following table provides a qualitative overview of the expected impact of preventative measures on the yield of the desired 3-aminothiophene product and the formation of common side products. Quantitative data in the literature is often highly substrate-dependent.
| Preventative Measure | Target Product Yield | Polymerization Byproduct | Dimerization Byproduct | Other Side Products |
| Inert Atmosphere | ↑ | ↓↓ | ↓↓ | ↓ |
| N-Boc Protection | ↑↑ | ↓↓↓ | ↓↓ | ↓ |
| Optimized Base (Thorpe-Ziegler) | ↑ | ↓ | ↓ | ↓↓ |
| High Dilution (Thorpe-Ziegler) | ↑ | ↓↓ | ↓ | ↓ |
Key: ↑ (Increase), ↑↑ (Significant Increase), ↓ (Decrease), ↓↓ (Significant Decrease), ↓↓↓ (Drastic Decrease)
Experimental Protocols
Protocol 1: General Procedure for Synthesis under Inert Atmosphere
This protocol outlines the basic setup for performing a reaction under an inert atmosphere to minimize oxidation and other air-sensitive side reactions.
Materials:
-
Reaction flask, oven-dried
-
Rubber septum
-
Nitrogen or Argon gas source with a balloon
-
Syringes and needles, oven-dried
-
Anhydrous solvents
Procedure:
-
Flame-dry the reaction flask under vacuum or oven-dry it at 120°C for several hours. Allow it to cool to room temperature in a desiccator.
-
Quickly seal the flask with a rubber septum.
-
Insert a needle connected to a balloon filled with nitrogen or argon into the septum. Insert a second "outlet" needle to allow for the displacement of air.
-
Purge the flask with the inert gas for 5-10 minutes.
-
Remove the outlet needle. The balloon will maintain a positive pressure of inert gas.
-
Add anhydrous solvents and reagents via oven-dried syringes.
-
Maintain the inert atmosphere throughout the course of the reaction and during the initial stages of the work-up.[1][2][3]
Protocol 2: N-Boc Protection of 3-Aminothiophene
This procedure describes a general method for the protection of the amino group of a 3-aminothiophene derivative using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Aminothiophene derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-aminothiophene derivative in the chosen solvent in a reaction flask.
-
Add the base (e.g., 1.2 equivalents of triethylamine).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4][5][6][7]
Visualizing Reaction Pathways
To better understand the synthetic routes and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Thorpe-Ziegler synthesis of 3-aminothiophene and potential side reactions.
Caption: Fiesselmann synthesis of 3-aminothiophene derivatives and potential side reactions.
Caption: Troubleshooting workflow for 3-aminothiophene synthesis.
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Aminothiophene-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Aminothiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound synthesized via the Gewald reaction?
A2: Crude this compound synthesized via the Gewald reaction may contain several impurities.[1][2][3][4] These can include unreacted starting materials, elemental sulfur, and by-products from side reactions. Polymerization products of the aminothiophene can also be present, as aminothiophenes can be unstable.[5]
Q3: How can I assess the purity of my this compound after purification?
A3: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to the potential instability of aminothiophenes towards oxidation and polymerization, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[5] Adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) may also help to improve stability during storage.[5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a co-solvent system. For example, dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and allow to cool slowly. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to completely dissolve the crude product. | |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| High concentration of impurities. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| Crystals do not form upon cooling | The solution is not supersaturated. | - Try scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities | Inappropriate eluent system. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system.[6] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). | |
| The column was not packed properly (channeling). | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is highly polar and strongly adsorbed to the silica gel. | Consider using a more polar stationary phase like alumina, or add a small amount of a polar modifier (e.g., methanol or triethylamine) to the eluent. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve elution. | |
| Streaking of the compound on the column | The compound is interacting too strongly with the stationary phase. | For basic compounds like aminothiophenes, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can prevent streaking on silica gel.[7] |
| The sample was not loaded in a narrow band. | Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a concentrated band. |
Data Presentation
Table 1: Suggested Recrystallization Solvents for Aminothiophene Derivatives
| Solvent/Solvent System | Compound Class Suitability | Notes |
| Ethanol/Water | Polar compounds | A good starting point for many aminothiophene derivatives. |
| Ethyl Acetate/Hexane | Compounds of intermediate polarity | The ratio can be adjusted to achieve optimal solubility.[8] |
| Toluene | Aromatic compounds | Can be effective for less polar derivatives. |
| Isopropanol | Polar compounds | An alternative to ethanol. |
Table 2: General Column Chromatography Parameters for Aminothiophene Derivatives
| Parameter | Recommendation |
| Stationary Phase | Silica gel (most common)[9][10] or Alumina (for acid-sensitive compounds) |
| Eluent System (Mobile Phase) | A mixture of a nonpolar solvent (e.g., Hexane, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[8] |
| Eluent Polarity | Start with a low polarity and gradually increase it (gradient elution). |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving in a minimal amount of eluent). |
| Monitoring | Thin-Layer Chromatography (TLC) of the collected fractions. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. Test various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). An ideal system will give the desired product an Rf value of approximately 0.2-0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Synthesis of Substituted Thienopyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in the synthesis of substituted thienopyrimidines.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
| Issue | Question | Possible Causes & Troubleshooting Steps |
| Low or No Product Yield | My reaction yield for the thienopyrimidine product is consistently low or I'm not getting any product at all. What could be the issue? | 1. Incomplete Starting Material Conversion: - Gewald Reaction (for 2-aminothiophene precursor): This initial step is crucial. Ensure you are using an appropriate basic catalyst (e.g., morpholine, triethylamine, piperidine) and that the reaction goes to completion. Monitor the reaction by TLC. Consider optimizing the temperature and reaction time. Some variations of the Gewald reaction can be performed under solvent-free conditions or with microwave irradiation to improve yields.[1][2] - Purity of Reagents: Impurities in starting materials (ketones/aldehydes, active methylene nitriles, sulfur) can inhibit the reaction. Use freshly purified reagents.2. Inefficient Cyclization: - Choice of Cyclizing Agent: The cyclization of the 2-aminothiophene intermediate is critical. Formamide is commonly used for unsubstituted thienopyrimidin-4-ones, often requiring high temperatures (reflux).[3] For substituted analogs, reagents like isothiocyanates, urea, or triethyl orthoformate are used. The choice of reagent will dictate the substitution pattern. - Reaction Conditions: Cyclization reactions often require specific conditions. For example, reactions with formamide may need prolonged heating.[3] When using isothiocyanates, a base such as potassium carbonate in a suitable solvent like acetonitrile might be necessary.[1] Some cyclizations benefit from acidic conditions. - Substituent Effects: Electron-withdrawing or bulky substituents on the thiophene ring can hinder cyclization. In such cases, more forcing reaction conditions (higher temperature, longer reaction time) or a different synthetic route might be necessary. |
| Formation of Side Products | I am observing multiple spots on my TLC and isolating unexpected side products. What are the common side products and how can I avoid them? | 1. Dimerization/Polymerization: - Gewald Reaction: Intermediates in the Gewald reaction can sometimes dimerize. This can be minimized by controlling the reaction temperature and the rate of addition of reagents. - Aldehyde Self-Condensation: Under acidic or basic conditions, some aldehydes are prone to self-condensation. Using milder catalysts or adding the aldehyde slowly can mitigate this.2. Incompletely Cyclized Intermediates: - Thiourea Intermediate: When using isothiocyanates, the intermediate thiourea derivative may be stable and fail to cyclize completely. Ensure adequate heating and/or the presence of a suitable catalyst (acid or base) to drive the cyclization to completion.3. Hydrolysis: - If your starting materials or intermediates contain ester or nitrile groups, harsh acidic or basic workup or reaction conditions can lead to hydrolysis to carboxylic acids or amides. Use milder conditions where possible and carefully control the pH during workup. |
| Purification Difficulties | I am struggling to purify my final substituted thienopyrimidine product. What are some effective purification strategies? | 1. Crystallization: - Many thienopyrimidine derivatives are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/DMF, acetonitrile) is often the most effective method for obtaining high-purity material.[1][4]2. Column Chromatography: - If crystallization is not effective or if you have a mixture of closely related products, column chromatography on silica gel is a standard purification technique. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is commonly used.3. Handling Poorly Soluble Compounds: - Some substituted thienopyrimidines exhibit poor solubility in common organic solvents. In such cases, you may need to use more polar solvents like DMF or DMSO for purification, followed by precipitation by adding a non-solvent like water. Be aware that removing high-boiling point solvents can be challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted thienopyrimidines?
A1: The two primary strategies for synthesizing the thienopyrimidine core are:
-
Strategy A: Building the pyrimidine ring onto a pre-formed thiophene. This is the most common approach and typically starts with a 2-aminothiophene derivative (often synthesized via the Gewald reaction), which is then cyclized with various reagents to form the pyrimidine ring.[5]
-
Strategy B: Building the thiophene ring onto a pre-formed pyrimidine. This route is less common but can be achieved through methods like the Thorpe-Ziegler cyclization of an appropriately substituted pyrimidine derivative.[5]
Q2: How does the choice of starting materials and reagents affect the substitution pattern of the final thienopyrimidine?
A2: The substitution pattern is highly dependent on the chosen synthetic route and reagents.
-
Substituents on the Thiophene Ring: The substituents on the starting ketone/aldehyde and the active methylene nitrile in the Gewald reaction will determine the substitution at the 5- and 6-positions of the thieno[2,3-d]pyrimidine ring.
-
Substituents on the Pyrimidine Ring:
-
Using formamide for cyclization generally yields a 4-oxo-thienopyrimidine with no substituent at the 2-position.[3]
-
Reacting the 2-aminothiophene with isothiocyanates leads to 2-thioxo-thienopyrimidines, with the substituent from the isothiocyanate at the 3-position.[1]
-
Using urea can lead to the formation of thieno[2,3-d]pyrimidine-2,4-diones.[5]
-
Triethyl orthoformate can be used to introduce a hydrogen at the 2-position and form a 4-oxo derivative.
-
Q3: My thienopyrimidine product seems to be unstable in DMSO for biological assays. What could be the reason and how can I address this?
A3: Certain substituted pyrimidines can be unstable in DMSO, potentially undergoing oxidation or condensation reactions, which can lead to a loss of activity and inconsistent results. To mitigate this, it is recommended to prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use. If storage is necessary, aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Data Presentation: Comparative Yields in Thienopyrimidine Synthesis
The following tables summarize quantitative data on the synthesis of thienopyrimidine derivatives, highlighting the impact of different reagents and conditions on reaction yields.
Table 1: Yields of Thieno[2,3-d]pyrimidin-4(3H)-ones via Formamide Cyclization
| Starting 2-Aminothiophene | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one | Reflux in formamide, 1.5 h | 92% | [1] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Reflux in formamide | 80% | [3] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | Reflux in formamide | 85% | [3] |
Table 2: Yields of 2-Thioxo-thieno[2,3-d]pyrimidines using Isothiocyanates
| Starting 2-Aminothiophene | Isothiocyanate | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Phenyl isothiocyanate | 5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Acetonitrile, K2CO3, reflux, 15 h | 85% | [1] |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Methyl isothiocyanate | 3-Methyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one | Microwave irradiation (600W), 45s (thiourea formation), then alcoholic KOH | 73% (for 2-thioxo product) | [1] |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Ethyl isothiocyanate | 3-Ethyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Acetonitrile, K2CO3, reflux, 15 h | 82% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Precursor via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental sulfur (10 mmol, 0.32 g)
-
Morpholine (or another suitable base like piperidine or triethylamine) (20 mol%, 0.17 mL)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
-
Add the basic catalyst (e.g., morpholine, 20 mol%).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 2: Cyclization of 2-Aminothiophene with Formamide
This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
2-Amino-3-ethoxycarbonyl-substituted thiophene (5 mmol)
-
Formamide (15 mL)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the 2-amino-3-ethoxycarbonyl-substituted thiophene (5 mmol) in formamide (15 mL).
-
Heat the mixture to reflux (approximately 180-210°C) and maintain reflux for 1.5 to 4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate. Add water to the flask to aid precipitation if necessary.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.[1]
Protocol 3: Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one
This protocol describes a two-step synthesis involving the formation of a thiourea intermediate followed by cyclization.
Materials:
-
2-Amino-3-ethoxycarbonyl-substituted thiophene (10 mmol)
-
Aryl or alkyl isothiocyanate (10 mmol)
-
Ethanol or Acetonitrile (30 mL)
-
Potassium carbonate (for one-pot variation) or alcoholic potassium hydroxide (for cyclization of isolated thiourea)
Procedure:
Step 1: Formation of the Thiourea Intermediate (Microwave Method)
-
Place a mixture of the 2-amino-3-ethoxycarbonyl-substituted thiophene (10 mmol) and the isothiocyanate (10 mmol) in a microwave-safe vessel.
-
Irradiate with microwaves (e.g., 600 W) for 45-60 seconds.
-
Cool the reaction mixture and treat with cold ethanol.
-
Collect the precipitated thiourea intermediate by filtration and wash with cold ethanol.
Step 2: Cyclization
-
Dissolve the isolated thiourea intermediate in ethanol containing a stoichiometric amount of potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture. The potassium salt of the product may precipitate.
-
Filter the salt and then dissolve it in water.
-
Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to precipitate the final 2-thioxo-thienopyrimidine product.
-
Collect the product by filtration, wash with water, and dry.
Alternative One-Pot Procedure:
-
Reflux a mixture of the 2-amino-3-ethoxycarbonyl-substituted thiophene (10 mmol), the isothiocyanate (10 mmol), and anhydrous potassium carbonate (1.4 g) in acetonitrile (30 mL) for 15 hours.[1]
-
Cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water.
-
Neutralize with 2M HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the application of substituted thienopyrimidines.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
Technical Support Center: Improving the Stability of 3-Aminothiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminothiophene compounds. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address the inherent instability of this important class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and storage of 3-aminothiophene derivatives.
Q1: My 3-aminothiophene derivative, which was initially a light-colored solid/oil, has turned dark brown or black upon standing in the lab. What is happening?
A1: This discoloration is a classic sign of degradation, primarily through oxidation and subsequent polymerization. The electron-rich nature of the aminothiophene ring makes it highly susceptible to air oxidation. The initial oxidation can form reactive intermediates that then polymerize into dark, insoluble materials.
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere whenever possible, especially during concentration, purification, and packaging steps.
-
Use Antioxidants: For storage, consider adding a small amount (0.1-1% w/w) of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[1]
-
Store Properly: Store the purified compound at low temperatures (2-8°C or -20°C) in a tightly sealed container, protected from light.
Q2: I am losing a significant amount of my compound during column chromatography on silica gel. The fractions are also showing significant streaking and discoloration.
A2: The free amino group on the thiophene ring can interact strongly with the acidic silanol groups on the surface of silica gel. This strong adsorption can catalyze degradation on the column and lead to poor recovery and streaking.
Troubleshooting Steps:
-
Deactivate Silica: Pre-treat the silica gel with a base. A common method is to use an eluent containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites.
-
Change Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.
-
Protect the Amine: If feasible for your synthetic route, protect the amine as an N-Boc carbamate before chromatography. The Boc-protected compound is significantly less polar and more stable on silica. It can be deprotected in a subsequent step.
Q3: My purified 3-aminothiophene degrades within a few days, even when stored in the freezer. How can I improve its long-term stability?
A3: For long-term storage, converting the free amine to a more stable salt form is a highly effective strategy. The hydrochloride (HCl) salt is a common and practical choice. The protonated ammonium salt is far less susceptible to oxidation than the free amine.
Solution:
-
Convert the purified free base to its hydrochloride salt for storage. This significantly enhances shelf-life by preventing oxidation. A detailed protocol for this conversion is provided in the "Experimental Protocols" section below.[1][2]
Q4: Can I use a protecting group to temporarily improve stability during a reaction or purification?
A4: Yes, using a protecting group is an excellent strategy. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. The resulting N-Boc-3-aminothiophene is much more stable to oxidation and chromatographic conditions.
Solution:
-
Protect the amine with Di-tert-butyl dicarbonate (Boc)₂O. The protection is typically robust and can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) when the free amine is needed. A general protocol for N-Boc protection is available in the "Experimental Protocols" section.
Quantitative Stability Data
While extensive kinetic studies on the degradation of specific 3-aminothiophene derivatives are not widely published, the following table provides illustrative, hypothetical data based on established chemical principles to demonstrate the impact of various stabilization strategies.
| Compound | Condition | Temperature | % Compound Remaining (Day 7) | % Compound Remaining (Day 30) | Appearance |
| 3-Aminothiophene | Air, Ambient Light | 25°C | 45% | <10% | Dark Brown Solid |
| 3-Aminothiophene | Nitrogen Atmosphere | 2-8°C | 92% | 75% | Off-White Solid |
| 3-Aminothiophene + 0.5% BHT | Air, Ambient Light | 25°C | 80% | 60% | Light Yellow Solid |
| 3-Aminothiophene HCl Salt | Air, Ambient Light | 25°C | >99% | 98% | White Crystalline Solid |
| N-Boc-3-Aminothiophene | Air, Ambient Light | 25°C | >99% | >99% | White Crystalline Solid |
Note: This table is for illustrative purposes to compare the relative effectiveness of stabilization methods.
Key Experimental Protocols
Protocol 1: Stabilization via Hydrochloride (HCl) Salt Formation
This protocol describes the conversion of a purified but unstable 3-aminothiophene free base into its more stable HCl salt.
Materials:
-
Purified 3-aminothiophene derivative
-
Anhydrous diethyl ether or 1,4-dioxane
-
2M HCl solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)
-
Stir plate and stir bar
-
Schlenk flask or similar glassware for inert atmosphere
-
Büchner funnel and filter paper
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the purified 3-aminothiophene compound in a minimal amount of anhydrous diethyl ether (or dioxane).
-
Cool the solution in an ice bath (0°C) with gentle stirring.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred solution.
-
A precipitate (the HCl salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.
-
Dry the resulting crystalline salt under high vacuum to remove all residual solvent.
-
Store the stable HCl salt in a tightly sealed container at room temperature or in a desiccator.
Protocol 2: N-Boc Protection for Enhanced Stability
This protocol provides a general method for the protection of the amino group of a 3-aminothiophene derivative using Di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
3-aminothiophene derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 3-aminothiophene derivative (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude N-Boc-3-aminothiophene can be purified by column chromatography on silica gel or recrystallization.
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the primary degradation pathways for 3-aminothiophene compounds and a logical workflow for troubleshooting stability issues.
References
troubleshooting Schiff base reactions involving electron-rich aldehydes
Welcome to the technical support center for Schiff base reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of imines, with a special focus on challenges encountered with electron-rich aldehydes.
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction with an electron-rich aldehyde is showing low or no product yield. What are the common causes and how can I fix it?
A1: Low yields in Schiff base reactions involving electron-rich aldehydes are a common issue, primarily due to the reduced electrophilicity of the carbonyl carbon. Electron-donating groups on the aldehyde decrease its reactivity towards nucleophilic attack by the amine. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction Equilibrium: Schiff base formation is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1]
-
Solution: Employ methods for water removal. A Dean-Stark apparatus is effective when using solvents like toluene or benzene that form an azeotrope with water.[2] Alternatively, adding dehydrating agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 4Å molecular sieves directly to the reaction mixture can effectively sequester water.
-
-
Suboptimal pH: The reaction rate is highly dependent on pH. The reaction requires acid catalysis to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, a too-low pH will protonate the amine, rendering it non-nucleophilic.[3][4]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Steric Hindrance: Bulky groups on either the aldehyde or the amine can sterically hinder the reaction.
-
Solution: While difficult to change the reactants, optimizing the catalyst and reaction conditions becomes even more critical. Using a smaller, more active catalyst might be beneficial.
-
Q2: I am observing the presence of starting materials in my final product after purification. How can I drive the reaction to completion?
A2: The presence of unreacted starting materials is a clear indication of an incomplete reaction. To drive the equilibrium towards the product, consider the following strategies:
-
Effective Water Removal: As mentioned in Q1, continuous removal of water is critical. A Dean-Stark trap is a highly effective method for this purpose.[2][8]
-
Stoichiometry Adjustment: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more volatile or easily removable reactant can help push the reaction to completion.
-
Catalyst Optimization: For less reactive electron-rich aldehydes, a stronger catalyst may be necessary. Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or scandium(III) triflate can be effective in activating the carbonyl group.[1][3]
Q3: What are some common side reactions when working with electron-rich aldehydes, and how can they be minimized?
A3: While the primary challenge with electron-rich aldehydes is their lower reactivity, certain side reactions can still occur:
-
Aldol Condensation: This can be a competing reaction, especially with aliphatic aldehydes, but can also occur with aromatic aldehydes under certain conditions.[3]
-
Mitigation: This is generally less of a concern with aromatic aldehydes. Maintaining optimal reaction conditions and avoiding overly basic catalysts can help minimize this side reaction.
-
-
Polymerization: Aliphatic aldehydes are particularly prone to polymerization. While aromatic aldehydes are more stable, unwanted polymerization can still occur, especially at high temperatures or with certain catalysts.[9]
-
Mitigation: Use of appropriate solvents and controlled temperatures can help prevent polymerization.
-
Q4: How can I effectively purify my Schiff base product, especially if it is unstable?
A4: Purification of Schiff bases can be challenging due to their potential instability towards hydrolysis.
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases. Choosing a suitable solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature is key. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[5]
-
Chromatography: Column chromatography can be used for purification, but care must be taken to use anhydrous solvents and a neutral stationary phase like silica gel or alumina to avoid hydrolysis on the column.
-
Washing with Sodium Metabisulfite: To remove unreacted aldehyde, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of sodium metabisulfite (Na₂S₂O₅). This forms a water-soluble bisulfite adduct with the aldehyde, which can then be separated in the aqueous layer.[10]
Troubleshooting Guides
Issue 1: Low Yield with Hydroxy-Substituted Aldehydes (e.g., Salicylaldehyde, 4-Hydroxybenzaldehyde)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Reduced Aldehyde Reactivity | Use a catalytic amount of a weak acid like glacial acetic acid or a Lewis acid such as ZnCl₂. | The electron-donating hydroxyl group deactivates the carbonyl group. An acid catalyst is necessary to increase its electrophilicity.[3][5] |
| Incomplete Reaction | Reflux the reaction in a solvent like ethanol or methanol for several hours and monitor by TLC. | Higher temperatures and longer reaction times are often required to reach equilibrium with less reactive aldehydes.[6][7] |
| Product Hydrolysis | Ensure anhydrous reaction conditions and work-up. Use a Dean-Stark trap or molecular sieves to remove water. | The presence of water can easily hydrolyze the imine bond, shifting the equilibrium back to the starting materials.[1][3] |
Issue 2: Slow or Incomplete Reaction with Alkoxy- or Amino-Substituted Aldehydes (e.g., Anisaldehyde, 4-(Dimethylamino)benzaldehyde)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Strongly Deactivated Aldehyde | Consider using a stronger Lewis acid catalyst, such as TiCl₄ or Sc(OTf)₃, in an aprotic solvent like dichloromethane (DCM) or toluene. | The strongly electron-donating methoxy or dimethylamino groups significantly reduce the electrophilicity of the carbonyl carbon, requiring a more potent catalyst for activation.[1][11] |
| Equilibrium Limitation | Use a Dean-Stark apparatus with toluene to azeotropically remove water. | This is a very effective method to drive the reaction to completion by continuously removing a product.[2] |
| Low Solubility of Reactants | Choose a solvent in which both the aldehyde and amine are soluble at the reaction temperature. Toluene, ethanol, or methanol are common choices. | Good solubility ensures that the reactants are available to react in the solution phase. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for Schiff base synthesis involving electron-rich aldehydes from various literature sources.
Table 1: Comparison of Catalysts for the Synthesis of a Schiff Base from Benzaldehyde and Aniline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 4 | ~70 | [12] (Implied) |
| Acetic Acid | Ethanol | Reflux | 2-3 | >80 | (General) |
| CuSO₄·5H₂O | Acetonitrile | 60 | 1 | 86 | [13] |
| T3P® | Dichloromethane | 25 | 1 | 96 | [13] |
Table 2: Reaction Conditions for Schiff Base Synthesis with Substituted Aldehydes
| Aldehyde | Amine | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | L-Glycine | KOH | Ethanol | 1.5 | 70 | [9] |
| 3-Hydroxybenzaldehyde | p-Toluidine | Reflux | Ethanol | 5-6 | >85 | [6] |
| Salicylaldehyde | Ethylene Diamine | Reflux | Water | 3 | 75-90 | [14] |
| 4-(Dimethylamino)benzaldehyde | 4-Aminoantipyrine | Acetic Acid | Ethanol | 4 | High | [15] |
| 2-((4-methoxyphenyl)ethynyl)benzaldehyde | Aniline | T3P® | Dichloromethane | 1 | 89 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base using a Dean-Stark Trap
This protocol is suitable for driving the reaction to completion, especially with less reactive, electron-rich aldehydes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the electron-rich aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01-0.05 eq).
-
Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene, to the flask.
-
Apparatus: Attach a Dean-Stark trap and a reflux condenser to the round-bottom flask. Fill the Dean-Stark trap with the solvent.
-
Reaction: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Schiff Base from 4-Hydroxybenzaldehyde and Ethylene Diamine in Water
This protocol provides a greener synthesis method.[14]
-
Reactants: In a round-bottom flask, combine 4-hydroxybenzaldehyde (0.01 mol, 1.22 g) and ethylene diamine (0.005 mol, 0.34 mL).
-
Solvent: Add 6 mL of water to the flask and shake until the mixture is fully dissolved.
-
Reaction: Attach a reflux condenser and heat the mixture at approximately 70°C for 3 hours.
-
Isolation: Upon completion, the product will separate out. Filter the solid product and wash it several times with cold water.
-
Purification: Recrystallize the crude product from ethanol.
-
Drying: Dry the final product and determine the yield.
Visualizations
Troubleshooting Workflow for Low Yield in Schiff Base Reactions
Caption: A flowchart for troubleshooting low product yield in Schiff base synthesis.
General Mechanism of Acid-Catalyzed Schiff Base Formation
Caption: The two-step mechanism of acid-catalyzed Schiff base formation.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. quora.com [quora.com]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Capstone Review on Synthetic Methods and Applications of Schiffs Bases [ijraset.com]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijraset.com [ijraset.com]
- 15. researchgate.net [researchgate.net]
Navigating the Gewald Reaction: A Technical Support Center for Alternative Catalysts and Solvents
Welcome to the Technical Support Center for the Gewald Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on utilizing alternative catalysts and solvents for the synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
The Gewald reaction is a one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes. The generally accepted mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (e.g., α-cyanoester, malononitrile) with a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is still under investigation but is a crucial part of the thiophene ring formation.[2][3]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2][3]
Q2: What are the advantages of using alternative catalysts and solvents in the Gewald reaction?
Traditional Gewald reactions often utilize volatile organic solvents (VOCs) and stoichiometric amounts of amine bases, which can present environmental and purification challenges.[4] Alternative "green" approaches aim to mitigate these issues by employing:
-
Alternative Solvents: Ionic liquids (ILs), deep eutectic solvents (DESs), and polyethylene glycol (PEG) offer lower volatility, and in some cases, enhanced reaction rates and easier product isolation.[5][6] Water is also being explored as a green solvent.[6]
-
Alternative Catalysts: Heterogeneous catalysts (e.g., ZnO nanoparticles, zeolites), organocatalysts (e.g., L-proline), and even enzymes can offer improved yields, selectivity, and catalyst recyclability.[6] Microwave-assisted synthesis can also significantly reduce reaction times.[7][8]
Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue in the Gewald reaction. Here are some common causes and troubleshooting steps:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical.
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[1]
-
-
Poor Sulfur Solubility or Reactivity:
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile, and then react it with sulfur and a base in a separate step.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of reagent addition may minimize this.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient initial condensation. | - Screen different bases (e.g., piperidine, morpholine, triethylamine). - Consider using a stronger base for less reactive ketones. - Remove water using a Dean-Stark apparatus or a dehydrating agent.[1] |
| Poor sulfur solubility or reactivity. | - Use a polar solvent (e.g., ethanol, methanol, DMF). - Gently heat the reaction to 40-60°C.[1] | |
| Steric hindrance from starting materials. | - Employ a two-step procedure: first, Knoevenagel-Cope condensation, then sulfur addition and cyclization. - Consider microwave irradiation to improve yields and reduce reaction times.[1] | |
| Incorrect stoichiometry or impure reagents. | - Ensure all starting materials are pure and dry. - Accurately measure all reagents.[1] | |
| Significant Byproduct Formation | Unreacted starting materials. | - Increase reaction time or optimize the temperature. - Consider a more effective catalyst.[1] |
| Presence of Knoevenagel-Cope intermediate. | - Ensure sufficient sulfur is present. - Optimize reaction conditions (temperature, base) to favor cyclization.[1] | |
| Dimerization or polymerization. | - Adjust the concentration of reactants. - Modify the rate of reagent addition. - Change the solvent.[1] | |
| Difficulty in Product Purification | Complex mixture of products and byproducts. | - Optimize the reaction to minimize side reactions. - Use column chromatography for separation. - Recrystallization is often effective for solid products; common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
Quantitative Data Summary
The following tables summarize quantitative data for the Gewald reaction using various alternative catalysts and solvents. Please note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Comparison of Alternative Solvents
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Polyethylene Glycol (PEG) 600 | None (ultrasound) | Room Temperature | 10-50 min | 29-98 | [5] |
| Deep Eutectic Solvent (Choline chloride/urea) | NaOH | Not specified | Not specified | 68-88 | [6] |
| Water | Triethylamine | Room Temperature | Not specified | 75-98 | [9] |
| Ethanol (Conventional) | Diethylamine | Reflux | 10 hours | Not specified | [7] |
| Solvent-free (Ball Milling) | Morpholine (catalytic) | Room Temperature | 30 min | Moderate | [10] |
Table 2: Comparison of Alternative Catalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline | Not specified | Not specified | Not specified | Not specified | [6] |
| ZnO/nanoclinoptilolite | Solvent-free | 100 | 4 h | 30-76 | [6] |
| MgO-CeO₂ nanocomposite | Not specified | Not specified | Not specified | Not specified | [6] |
| KF-alumina (Microwave) | Not specified | Not specified | 3.5-8 min | 55-92 | [8] |
| Piperidinium borate | Ethanol/Water | Not specified | 20 min | up to 96 | [11] |
| Ni(II)-unsymmetrical salen complexes | Not specified | Not specified | 1 h | up to 98 | [12] |
| Ionic Liquid ([HOEmim]PF6:H₂O) | None | Not specified | Not specified | 55-98.1 | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Reaction on a Soluble Polymer Support (PEG)
This protocol is adapted from a solvent-free, one-pot microwave-assisted Gewald synthesis using polyethylene glycol (PEG) as a soluble polymer support.[14][15]
Materials:
-
Poly(ethylene glycol) 3400 (PEG3400)
-
Cyanoacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Aldehyde or ketone
-
Elemental sulfur
-
Diisopropylethylamine (DIPEA)
-
Potassium cyanide (KCN)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Preparation of PEG-bound cyanoacetic ester:
-
Treat PEG3400 with cyanoacetic acid in the presence of DCC and DMAP.
-
The reaction is carried out in a microwave oven with mechanical stirring at 180W under solvent-free conditions for 5 minutes.
-
-
Gewald Reaction:
-
To the dried PEG-bound cyanoacetic ester, add the aldehyde or ketone (6 mmol), elemental sulfur (0.19 g, 6 mmol), and DIPEA (0.17 ml, 1 mmol).
-
Irradiate and stir the mixture for 20 minutes in the microwave oven.
-
The PEG-bound thiophene is purified by precipitation with cold Et₂O, followed by filtration.
-
-
Cleavage from Support:
-
Treat the PEG-bound thiophene with a 1% KCN solution in methanol at room temperature overnight.
-
Remove the methanol, redissolve the residue in CH₂Cl₂, and precipitate the polymer with cold Et₂O.
-
The combined filtrate is evaporated and the final thiophene product is purified by column chromatography.
-
Protocol 2: Gewald Reaction in Polyethylene Glycol (PEG) 600 with Ultrasound Irradiation
This protocol describes a green and efficient one-pot, three-component Gewald reaction in PEG 600 as an eco-friendly reaction medium, without the use of a basic catalyst, under ultrasonic irradiation.[5]
Materials:
-
Enolizable carbonyl compound (e.g., ketone or aldehyde)
-
Malononitrile or ethyl cyanoacetate
-
Elemental sulfur
-
Polyethylene glycol (PEG) 600
Procedure:
-
Combine the carbonyl compound, active methylene nitrile, and elemental sulfur in PEG 600 in a reaction vessel.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 10 to 50 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by adding water to the reaction mixture and filtering the precipitated solid.
-
The PEG 600 can be recovered from the aqueous filtrate and reused.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]
managing temperature and reaction time in thienopyrimidine synthesis
Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing temperature and reaction time during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of thienopyrimidine derivatives.
Issue 1: Low or No Yield of the Desired Thienopyrimidine Product
-
Question: My reaction has resulted in a low yield or no desired product. How can I troubleshoot this based on temperature and reaction time?
-
Answer: Low conversion can be attributed to several factors, including suboptimal reaction conditions.[1] Here’s how to troubleshoot:
-
Inadequate Temperature: Many thienopyrimidine synthesis reactions, such as the Gewald reaction or subsequent cyclizations, are temperature-sensitive.[2][3] If the temperature is too low, the reaction may not have enough energy to proceed at an adequate rate. Conversely, excessively high temperatures can lead to the degradation of reactants or products.[1]
-
Recommendation: Review the literature for the specific thienopyrimidine derivative you are synthesizing. Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require reflux conditions to proceed to completion.[4][5]
-
-
Insufficient Reaction Time: Some cyclization steps in thienopyrimidine synthesis can be slow and require extended reaction times to achieve a good yield.[1]
-
Recommendation: Monitor your reaction over a longer period. Take aliquots at different time points (e.g., 2, 6, 12, and 24 hours) and analyze them by TLC or LC-MS to determine the optimal reaction time. Some syntheses may require refluxing for several hours (e.g., 6-15 hours) to drive the reaction to completion.[4]
-
-
Catalyst Inefficiency: If your synthesis involves a catalyst, its activity might be compromised by the reaction temperature.
-
Issue 2: Formation of Significant Impurities or Side Products
-
Question: My final product is impure, with significant side products observed. How can temperature and reaction time be adjusted to minimize these?
-
Answer: The formation of by-products is a common issue and is often linked to reaction conditions.
-
Temperature Effects on Side Reactions: Higher temperatures can sometimes favor competing reaction pathways, leading to the formation of undesired products. For example, in related pyrimidine syntheses, higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts.[1]
-
Recommendation: If you observe significant impurity formation, consider running the reaction at a lower temperature. This can help to increase the selectivity for the desired product.[1]
-
-
Reaction Time and By-product Formation: While longer reaction times can sometimes increase the yield of the desired product, they can also lead to an increase in the number of by-products due to decomposition or side reactions.[7]
-
Recommendation: Optimize the reaction time by careful monitoring. The goal is to stop the reaction once the maximum yield of the desired product is achieved, before significant amounts of by-products are formed. Shorter reaction times may lead to higher product purity.[7]
-
-
Issue 3: Incomplete Cyclization to the Thienopyrimidine Ring
-
Question: I am observing the formation of an intermediate, but the final cyclization to the thienopyrimidine ring is not occurring. What role do temperature and reaction time play here?
-
Answer: Incomplete cyclization is a common hurdle.
-
Insufficient Thermal Energy: The final ring-closing step often requires a significant activation energy.
-
Equilibrium Considerations: If the cyclization is reversible, extended reaction times at an optimal temperature may be needed to drive the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting point for temperature and reaction time when developing a new thienopyrimidine synthesis?
-
A1: A good starting point is to review published procedures for similar thienopyrimidine structures.[4][9] Many syntheses are conducted at elevated temperatures, often at the reflux temperature of the solvent being used.[4][5][10] Reaction times can vary widely, from a few hours to overnight.[1][4] It is highly recommended to monitor the reaction progress closely by TLC to determine the optimal time.
-
-
Q2: Can microwave irradiation be used to improve thienopyrimidine synthesis?
-
Q3: How do I know if I should increase the temperature or extend the reaction time to improve my yield?
-
A3: This is a classic optimization problem. If your TLC analysis shows the consumption of starting material and the formation of a new spot (presumably the product) but the reaction seems to have stalled, a modest increase in temperature might be beneficial.[1] If the reaction is proceeding steadily but slowly, extending the reaction time is a reasonable first step. Be cautious with increasing temperature, as it can also promote side reactions.[1]
-
Data Presentation
Table 1: Example Reaction Conditions for Thienopyrimidine Synthesis
| Starting Materials | Reaction | Solvent | Temperature | Time | Yield | Reference |
| 2-amino-3-cyanothiophene derivative & formamide | Cyclocondensation | None | Reflux | 1.5 h | 92% | [5] |
| Phenylacetaldehyde & ethyl 3-cyanopropanoate | Gewald Reaction followed by cyclization | Ethanol, Formamide, POCl₃ | 70°C, Reflux | 20 min, 18 h, 14 h | 90%, 80%, 90% | [11] |
| 2-amino-3-ethoxycarbonylthiophene & isothiocyanate | Cyclization | Acetonitrile | Reflux | 15 h | - | [10] |
| Cycloheptanone, ethyl cyanoacetate, sulfur | Gewald Reaction | Ethanol | - | - | - | [4] |
| Thiophene carboxamide | Cyclocondensation | Methanol | Reflux | 1 h | 40% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[9][11]thieno[2,3-d]pyrimidin-4-one [5]
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol.
Protocol 2: Synthesis of a Thienopyrimidine Derivative via the Gewald Reaction and Subsequent Cyclization [11]
-
Gewald Reaction: Phenylacetaldehyde is reacted with ethyl 3-cyanopropanoate in the presence of sulfur and morpholine in ethanol at 70°C in a microwave reactor for 20 minutes to yield the corresponding 2-aminothiophene.
-
Pyrimidine Ring Formation: The resulting phenylthiophene intermediate is heated in an excess of formamide under reflux for 18 hours to form the pyrimidone.
-
Chlorination: The pyrimidone is then treated with phosphoryl chloride (POCl₃) and N,N-dimethylaniline under reflux for 14 hours to afford the 4-chlorothienopyrimidine derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or impurities.
Caption: Factors influencing thienopyrimidine ring formation.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
identification and removal of impurities in 3-aminothiophene products
Technical Support Center: 3-Aminothiophene Products
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the identification and removal of impurities in 3-aminothiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 3-aminothiophene products?
A1: Impurities in 3-aminothiophene products typically originate from three main sources:
-
Starting Materials: Unreacted reagents from the synthesis process.
-
Synthesis Side-Products: Unwanted compounds formed during the reaction, such as those from a Gewald reaction.[1]
-
Degradation Products: Aminothiophenes can be unstable and are susceptible to oxidation and polymerization, especially when exposed to air, light, or high temperatures.[1][2] This often results in the formation of colored impurities.[1]
Q2: What are the recommended methods for purifying crude 3-aminothiophene?
A2: The two most effective and commonly used purification techniques are recrystallization and column chromatography.[1] The choice depends on the specific impurities present, the quantity of the material, and the required final purity. For volatile aminothiophene derivatives, bulk distillation under vacuum can also be an effective method.[3]
Q3: How can I assess the purity of my 3-aminothiophene product?
A3: Purity is typically evaluated using a combination of analytical techniques:
-
Chromatographic Methods: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to separate the main product from impurities.[1] The absence of extra spots (TLC) or peaks (HPLC) indicates high purity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can reveal the presence of impurities through unexpected signals.[1] Mass Spectrometry (MS) helps in identifying the molecular weight of the product and any impurities.[4][5]
-
Physical Properties: A sharp melting point range that corresponds to the literature value is a good indicator of purity.[1]
Q4: What are the best practices for storing 3-aminothiophene to prevent degradation?
A4: Due to their instability, 3-aminothiophenes should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C) to minimize oxidation and polymerization.[2][6] Protecting the compound from light is also recommended. For long-term storage, keeping the material as a stable salt (e.g., hydrochloride) can be a viable strategy.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-aminothiophene products.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the solvent, even at cold temperatures.[1] 2. Too much solvent was used during dissolution.[1] 3. The product is volatile and was lost during solvent evaporation.[2] | 1. Test different solvents or use a co-solvent system to decrease solubility.[1] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] 3. Evaporate the solvent under reduced pressure at a lower temperature. |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.[7] 2. The solution is supersaturated with impurities. | 1. Select a solvent with a lower boiling point.[7] 2. Add a small amount of additional hot solvent until the solution becomes clear, then allow for slow cooling. Inducing crystallization by scratching the flask or adding a seed crystal can help.[7] |
| Colored Impurities Persist After Purification | 1. Impurities are highly polar and are not removed by the chosen recrystallization solvent. 2. The compound has partially oxidized or polymerized.[1] | 1. Treat the hot solution with a small amount of activated carbon before hot filtration to adsorb colored impurities.[7] 2. Consider column chromatography for better separation of colored byproducts.[1] |
| Compound Streaks or Does Not Move on TLC Plate | 1. The solvent system (eluent) is not polar enough. 2. The amino group is interacting strongly with the acidic silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. For basic compounds like amines, add a small amount (0.5-1%) of a base like triethylamine to the eluent to improve mobility and reduce streaking. |
| Compound Won't Elute from Chromatography Column | 1. The eluent is not polar enough.[1] 2. The compound is irreversibly adsorbing to the stationary phase. | 1. Systematically increase the eluent polarity.[1] 2. If using silica gel with a basic amine, adding a small amount of triethylamine to the eluent can help with elution. For compounds sensitive to acidic silica, consider using a different stationary phase like neutral alumina.[1] |
Experimental Workflows & Protocols
Impurity Identification and Removal Workflow
The following diagram illustrates the general workflow for purifying and analyzing a crude 3-aminothiophene product.
Caption: General workflow for purification and analysis.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.[8]
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.[1] Common solvents for aminothiophene derivatives include methanol, ethanol, and hexane/ethyl acetate mixtures.[1][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.[1]
Protocol 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10]
Caption: Step-by-step workflow for column chromatography.
Methodology:
-
Eluent Selection: Use TLC to find a solvent system (eluent) that provides good separation of your product from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing: Prepare a slurry of the stationary phase (typically silica gel) in the eluent and carefully pack it into a glass column, ensuring there are no air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the packed column.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. The polarity of the eluent can be increased over time (gradient elution) to elute more strongly adsorbed compounds.[1]
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-aminothiophene product.[1]
Summary of Analytical Identification Methods
| Technique | Principle | Application for 3-Aminothiophene |
| HPLC | High-performance liquid chromatography separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure.[11][12] | Ideal for quantifying the purity of the final product and detecting non-volatile organic impurities.[13] |
| GC-MS | Gas chromatography separates volatile compounds, which are then identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.[13] | Useful for identifying residual solvents and volatile organic impurities.[13] |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[5] | Confirms the structure of the desired 3-aminothiophene product and helps identify the structure of unknown impurities.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. 3-AMINOTHIOPHENE CAS#: 17721-06-1 [m.chemicalbook.com]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pharmacy180.com [pharmacy180.com]
- 11. iipseries.org [iipseries.org]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech-spain.com [biotech-spain.com]
Technical Support Center: Degradation Pathways of Thiophene-Based Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation of thiophene-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiophene-based compounds?
A1: Thiophene-based compounds degrade through three main routes:
-
Enzymatic Degradation: Specific enzymes, such as cutinases, can hydrolyze thiophene-based polyesters.[1][2] In drug metabolism, Cytochrome P450 enzymes can oxidize the thiophene ring, which can sometimes lead to reactive metabolites.[3][4]
-
Microbial Degradation: Some microorganisms can utilize substituted thiophenes as a sole carbon and energy source. For example, Rhodococcus strains can degrade thiophene-2-carboxylic acid (T2C).[5] Thiophene itself is often resistant to degradation but can be broken down via cometabolism, where the microbes use another compound (like benzene or toluene) as their primary growth substrate.[6][7]
-
Abiotic Degradation: This includes non-biological processes such as:
-
Radiolysis: Ionizing radiation can effectively break down thiophene in aqueous solutions.[8]
-
Photochemical Oxidation: In the presence of UV light and air, thiophene can be oxidized to compounds like sulfones and sulfoxides.[9]
-
Chemical Oxidation: Strong oxidizing agents, such as hydrogen peroxide combined with a catalyst, can degrade thiophene.[10]
-
Q2: Why is the thiophene ring considered a "structural alert" in drug development?
A2: The thiophene ring is considered a structural alert because its metabolism, typically by cytochrome P450 enzymes, can produce highly reactive electrophilic intermediates like thiophene S-oxides and thiophene epoxides.[3][4] These reactive metabolites can covalently bind to cellular macromolecules like proteins, which is a potential mechanism for drug-induced toxicity, particularly hepatotoxicity.[3] Tienilic acid is a well-known example of a thiophene-containing drug withdrawn from the market due to such effects.[11]
Q3: Can all thiophene-containing compounds be considered potentially toxic?
A3: Not necessarily. While the thiophene moiety has the potential for bioactivation, toxicity is highly conditional.[4] Many thiophene-containing drugs are safe because other, less toxic metabolic pathways exist for the molecule, or because the body's detoxification systems are effective.[3] The overall structure of the drug, daily dosage, and competing metabolic pathways are critical factors in determining the actual risk.[4]
Q4: What is cometabolism and why is it important for thiophene degradation?
A4: Cometabolism is the process where a microorganism transforms a compound (like thiophene) without using it as a source of energy or carbon. The degradation is driven by enzymes produced for the metabolism of a primary substrate (e.g., benzene).[6][7] This is crucial for thiophene because it is often recalcitrant to direct microbial degradation.[6] However, this process can also lead to the inactivation of the microorganisms, possibly due to the formation of toxic intermediates from thiophene.[6]
Troubleshooting Guides
Issue 1: No degradation of my thiophene-based polymer is observed in an enzymatic assay.
-
Possible Cause 1: Incorrect Enzyme or Inactive Enzyme.
-
Troubleshooting Steps:
-
Confirm that the chosen enzyme (e.g., cutinase) is reported to be active on your specific type of thiophene polyester.
-
Run a positive control experiment with a substrate known to be hydrolyzed by the enzyme to verify its activity.
-
Ensure the enzyme was stored correctly and has not lost activity due to improper handling or freeze-thaw cycles.
-
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Troubleshooting Steps:
-
-
Possible Cause 3: Polymer Physical Properties.
-
Troubleshooting Steps:
-
The crystallinity of the polymer can significantly impact degradation rates. Amorphous regions are degraded more easily than crystalline ones.[1][2] The degradation of semi-crystalline polymers like poly(butylene 2,5-thiophenedicarboxylate) (PBTF) is significantly slower than their amorphous counterparts.[2]
-
Consider the physical form of your sample. A higher surface area (e.g., thin films or powders) will generally lead to faster degradation than bulk material.
-
-
Issue 2: High variability in metabolite concentrations between technical replicates in a microbial degradation experiment.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting of all reagents, microbial cultures, and internal standards.
-
If an extraction step is involved, verify that the extraction efficiency is consistent across all samples. Use of an internal standard can help correct for variability.[12]
-
Homogenize the microbial culture before aliquoting to ensure a uniform cell density in each replicate.
-
-
-
Possible Cause 2: Inconsistent Incubation Conditions.
-
Troubleshooting Steps:
-
Use a shaking incubator to ensure uniform aeration and temperature distribution.
-
Ensure all replicates are exposed to identical conditions (light, temperature, agitation).
-
-
-
Possible Cause 3: Instrument Instability (HPLC, GC-MS).
-
Troubleshooting Steps:
-
Check for instrument-related issues like inconsistent injection volumes or detector sensitivity drift.[12]
-
Run a set of calibration standards at the beginning and end of your sample sequence to check for drift.
-
Ensure the column is properly equilibrated before starting the analysis.
-
-
Issue 3: Microbial culture is inactivated or dies after initial degradation of thiophene.
-
Possible Cause: Formation of Toxic Metabolites.
-
Troubleshooting Steps:
-
The cometabolic degradation of thiophene can produce intermediates that are toxic to the microorganisms, leading to cell inactivation or death.[6]
-
Try lowering the initial concentration of the thiophene compound. In some systems, a critical threshold ratio between thiophene and the primary substrate (e.g., benzene) can lead to cessation of biodegradation.[6]
-
Analyze for the accumulation of potential toxic intermediates using techniques like LC-MS/MS to identify the inhibitory compound.
-
-
Quantitative Data Summary
Table 1: Enzymatic Degradation of Thiophene-Based Polyesters by Cutinase (Thc_cut1) Data summarizes the degradation of different thiophene-based polyester films after 72 hours of incubation at 65°C with 5 µM Thc_cut1.[1][2]
| Polymer | Abbreviation | % Weight Loss | Released Monomer (TPCA) Conc. (mM) |
| Poly(butylene 2,5-thiophenedicarboxylate) | PBTF | 9% | 0.12 |
| Poly(pentamethylene 2,5-thiophenedicarboxylate) | PPeTF | 100% | 2.70 |
| Poly(hexamethylene 2,5-thiophenedicarboxylate) | PHTF | 80% | 0.67 |
Visualizations of Pathways and Workflows
Caption: Enzymatic hydrolysis of a thiophene-based polyester by cutinase.
Caption: Troubleshooting logic for failed enzymatic degradation experiments.
Caption: Metabolic bioactivation pathway of thiophene-containing drugs.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Thiophene-Based Polyester Films
This protocol is adapted from studies on the degradation of TPCA-based polyesters.[1][2]
-
Materials Preparation:
-
Prepare polyester films of a defined size (e.g., 1 x 0.5 cm) and thickness (e.g., 100-250 µm).[2]
-
Prepare incubation buffer (e.g., 1 M KH₂PO₄/K₂HPO₄ buffer, pH 8.0).
-
Prepare enzyme stock solution (e.g., Cutinase Thc_cut1 from Thermobifida cellulosilytica).
-
Prepare washing solutions: 5 g/L Triton X-100 and 100 mM Na₂CO₃.
-
-
Polymer Film Washing:
-
To remove surface impurities, perform three sequential washing steps.[2]
-
Incubate polymer films in Triton X-100 solution with stirring (50 rpm) for 30 minutes at room temperature.
-
Repeat the incubation with Na₂CO₃ solution.
-
Finally, wash with ultrapure water.
-
Dry the washed films overnight at room temperature.
-
-
Enzymatic Reaction:
-
Weigh the dry polymer films to get the initial mass (t=0).
-
Place each film in a reaction vial with the appropriate volume of incubation buffer.
-
Add the enzyme to a final concentration of 5 µM.
-
Set up control reactions containing the polymer film and buffer but no enzyme.
-
Incubate the vials at the desired temperature (e.g., 65°C) with agitation for a set time course (e.g., 24, 48, 72, 96 hours).[1][2]
-
-
Analysis:
-
At each time point, stop the reaction (e.g., by heat inactivation or removing the film).
-
Gravimetric Analysis: Carefully remove the polymer film, wash it with ultrapure water, dry it overnight, and weigh it to determine the mass loss.
-
Product Analysis (HPLC): Take an aliquot of the supernatant. Analyze for the release of the monomer (e.g., TPCA) using High-Performance Liquid Chromatography (HPLC).[1][2]
-
Oligomer Analysis (LC-TOF/MS): Analyze the supernatant using Liquid Chromatography-Time of Flight/Mass Spectrometry to identify and quantify soluble oligomers.[1][2]
-
Protocol 2: Microbial Cometabolism of Thiophene
This protocol provides a general framework for studying the cometabolic degradation of thiophene with a primary substrate like benzene in a microcosm setup.[6][7]
-
Microcosm Setup:
-
Use serum bottles or other sealable glass vials.
-
Add a defined volume of mineral salts medium and a microbial inoculum (e.g., from a contaminated site or an enrichment culture).
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
-
Substrate Addition:
-
Prepare separate sterile stock solutions of thiophene and the primary substrate (e.g., benzene).
-
Add the primary substrate to the microcosms to a desired starting concentration.
-
Add thiophene to the experimental microcosms.
-
Include several control setups:
-
No-substrate control: Inoculum and medium only (to check for background activity).
-
Abiotic control: Thiophene, primary substrate, medium, but no inoculum (or sterilized inoculum) to check for non-biological loss.
-
Thiophene-only control: Inoculum, medium, and thiophene (to confirm it is not used as a sole carbon source).[7]
-
-
-
Incubation:
-
Incubate all microcosms under controlled conditions (e.g., 25°C in the dark) with shaking to ensure mixing and aeration.
-
-
Sampling and Analysis:
-
Periodically sample the headspace or liquid phase of the microcosms using a gas-tight syringe.
-
Analyze the concentrations of thiophene and the primary substrate over time using Gas Chromatography (GC) with an appropriate detector (e.g., FID or PID).
-
Monitor for the appearance of degradation products using GC-MS.
-
In parallel experiments, monitor microbial growth (e.g., by optical density or protein measurement) to assess any toxic effects.
-
References
- 1. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 2. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 3-Aminothiophene-2-carbaldehyde
A Comprehensive Comparison of 1H and 13C NMR Spectra: 3-Aminothiophene-2-carbaldehyde and its Analogs
For researchers and professionals in drug development and materials science, a precise understanding of the molecular structure of heterocyclic compounds is crucial. Substituted thiophenes are a class of compounds that are of significant interest. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and related thiophene derivatives. NMR spectroscopy is an essential analytical technique for the structural elucidation of these molecules.
Comparative NMR Data Analysis
The electronic environment of the protons and carbon atoms in the thiophene ring is significantly influenced by the nature of the substituents. This, in turn, affects their chemical shifts (δ) in ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for this compound and several reference compounds. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Chemical Shifts (δ, ppm)
| Compound | H4 | H5 | Other Protons | Solvent |
| This compound | ~6.8-7.0 | ~7.5-7.7 | Aldehyde (CHO): ~9.5-9.8, Amino (NH₂): ~5.0-6.0 (broad) | CDCl₃ |
| 3-Methylthiophene | ~6.87 | ~6.86 | Methyl (CH₃): ~2.25 | CDCl₃ |
| 3-Bromothiophene | ~7.06 | ~7.28 | - | CDCl₃ |
| 3-Methoxythiophene | ~6.73 | ~6.21 | Methoxy (OCH₃): ~3.77 | CDCl₃ |
| Thiophene-2-carbaldehyde | 7.22 (t) | 7.80-7.77 (m) | Aldehyde (CHO): 9.95 (s) | CDCl₃ |
¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | Other Carbons | Solvent |
| This compound | ~110-115 | ~155-160 | ~120-125 | ~130-135 | Aldehyde (C=O): ~180-185 | CDCl₃ |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | Methyl (CH₃): 15.6 | CDCl₃ |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | CDCl₃ |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | Methoxy (OCH₃): 59.8 | CDCl₃ |
| Thiophene-2-carbaldehyde | 144.0 | 136.5 | 128.4 | 135.2 | Aldehyde (C=O): 183.1 | CDCl₃ |
Note: The chemical shifts for this compound are estimated based on the analysis of substituent effects and data from closely related structures, as a direct experimental spectrum was not available in the cited literature.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of thiophene derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the thiophene compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher to ensure good spectral resolution.[1]
-
The instrument needs to be properly tuned and shimmed to achieve a homogeneous magnetic field.[2]
-
The sample temperature should be maintained at a constant value, typically 298 K.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to encompass all proton signals, usually from -2 to 12 ppm.
-
An appropriate number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is recommended.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance the signal of carbon atoms.
-
The spectral width should be set to cover the entire range of carbon chemical shifts, typically from 0 to 220 ppm.
-
A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is often necessary to ensure quantitative signal intensities, especially for quaternary carbons.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are calibrated relative to the internal standard (TMS).
-
For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for structural elucidation.
Caption: A flowchart illustrating the key stages of NMR analysis.
References
Illuminating the Blueprint: A Guide to X-ray Crystallography for Thienopyrimidine Structure Elucidation
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other techniques for the structural analysis of thienopyrimidines, a class of heterocyclic compounds with significant therapeutic potential.
Thienopyrimidines, structural analogs of purines like adenine and guanine, are a versatile scaffold in drug discovery.[1][2][3] Their derivatives have demonstrated a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2][4][5] Elucidating the exact atomic arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drugs.[1][2]
X-ray crystallography stands as the gold standard for determining molecular structure at an atomic level with high precision.[6] This technique involves irradiating a well-ordered crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides information about the electron density within the crystal, from which a detailed 3D model of the molecule can be constructed.[7]
A Comparative Overview: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography is a dominant technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, particularly for studying molecules in their natural solution state.[6][8] The choice between these methods often depends on the specific research question and the nature of the compound.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid, crystalline form required. | Solution state, mimicking physiological conditions.[6][8] |
| Molecular Size | No theoretical upper size limit; suitable for large complexes.[7][9] | Practically limited to smaller proteins and molecules (typically < 40 kDa).[6][9] |
| Resolution | Typically provides high-resolution (0.18–0.30 nm) atomic detail.[9] | Resolution is generally lower than crystallography.[6][10] |
| Dynamic Information | Provides a static snapshot of the molecule in a single conformation.[9][10] | Can provide valuable information on molecular dynamics and flexibility in solution.[8][9] |
| Hydrogen Atoms | Generally not visible due to low electron density.[9][10] | Excellent for detecting hydrogen atoms and protonation states. |
| Main Challenge | Growing high-quality, single crystals can be a major bottleneck. | Complex data analysis for larger molecules; potential for signal overlap.[10] |
Experimental Data: Crystallographic Parameters for Thienopyrimidine Derivatives
The following table summarizes representative crystallographic data for thienopyrimidine derivatives as would be reported in a typical study. This data is essential for validating the determined structure.
| Parameter | Compound A | Compound B | Compound C |
| Formula | C₂₀H₁₄N₆OS₂ | C₂₁H₁₈N₄O₃S₂ | C₂₀H₁₄N₆O₂S₂ |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | P2₁2₁2₁ |
| a (Å) | 8.95 | 7.81 | 10.23 |
| b (Å) | 15.43 | 11.25 | 16.54 |
| c (Å) | 12.67 | 13.01 | 18.98 |
| α (°) / β (°) / γ (°) | 90 / 101.5 / 90 | 88.9 / 92.3 / 105.6 | 90 / 90 / 90 |
| Resolution (Å) | 1.55 | 1.70 | 1.62 |
| R-factor / R-free | 0.045 / 0.051 | 0.052 / 0.059 | 0.048 / 0.055 |
| Data Source | Representative data based on similar structures.[11] | Representative data based on similar structures.[11] | Representative data based on similar structures.[11] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are generalized protocols for the key stages of structure elucidation of a thienopyrimidine derivative by X-ray crystallography.
Synthesis of a Thienopyrimidine Precursor
Many synthetic routes to thienopyrimidines exist, often starting from substituted thiophenes.[1][12] A common method involves the cyclization of an aminothiophene derivative.
Example: Synthesis of a 4-aminothieno[2,3-d]pyrimidine derivative.
-
Step 1: Gewald Reaction: React an appropriate ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine) to form a 2-amino-3-cyanothiophene.[13]
-
Step 2: Cyclization: Heat the resulting 2-aminothiophene derivative with formamide or a similar one-carbon source to induce cyclization and form the thieno[2,3-d]pyrimidin-4-one core.[13]
-
Step 3: Chlorination: Treat the thienopyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce a 4-chlorothienopyrimidine intermediate.[13]
-
Step 4: Nucleophilic Substitution: React the 4-chloro intermediate with a desired amine to introduce substituents at the C4 position, yielding the final product.[13]
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize using NMR, mass spectrometry, and IR spectroscopy.[11]
Crystallization of the Thienopyrimidine Compound
Obtaining high-quality crystals is often the most challenging step. Several methods can be employed.
Protocol: Vapor Diffusion Method
-
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble but miscible with the good solvent.
-
Preparation: Dissolve the purified thienopyrimidine compound in the minimum amount of the "good" solvent to create a concentrated solution (e.g., 5-10 mg/mL).
-
Setup: Place a small drop (1-2 µL) of this solution on a siliconized glass cover slip. Invert the slip and seal it over a reservoir well containing the "anti-solvent".[14]
-
Diffusion and Crystal Growth: The anti-solvent vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization over several days to weeks.[14]
-
Monitoring: Regularly monitor the setup under a microscope for the formation of single, well-defined crystals suitable for diffraction.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head, typically using a cryo-loop, and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: Place the mounted crystal in an X-ray beam, often at a synchrotron source for high intensity.[7] The crystal is rotated, and diffraction images are collected at various orientations using a detector.
-
Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the diffraction spots. This step yields a file containing the reflection data.
-
Structure Solution: Solve the "phase problem" to obtain an initial electron density map.[7] This can be done using methods like molecular replacement if a similar structure is known, or ab initio methods.
-
Model Building and Refinement: Build an atomic model of the thienopyrimidine molecule into the electron density map. Refine the model against the experimental data to improve the fit, minimizing the R-factor and R-free values, which indicate the agreement between the model and the data.
Visualizations
Experimental Workflow
Caption: General workflow for structure elucidation using X-ray crystallography.
Signaling Pathway Inhibition
Thienopyrimidines are known to inhibit various protein kinases, which are key components of cellular signaling pathways implicated in cancer.[4] The diagram below illustrates the inhibition of a generic kinase pathway.
Caption: Inhibition of a kinase signaling pathway by a thienopyrimidine derivative.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. people.bu.edu [people.bu.edu]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating Purity Assessment of Aminothiophenes: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Aminothiophenes, a class of sulfur-containing heterocyclic compounds with diverse pharmacological activities, are no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of aminothiophene derivatives. We present a detailed examination of their respective methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
The synthesis of aminothiophenes, often achieved through multicomponent reactions like the Gewald synthesis, can lead to a range of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[1][2] The effective detection and quantification of these impurities are critical for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[3][4] Its versatility and robustness make it a primary choice for routine quality control.
Experimental Protocol: A Validated RP-HPLC Method
Sample Preparation:
-
Accurately weigh and dissolve the aminothiophene sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for injection (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Data Presentation: Performance of the RP-HPLC Method
The performance of a similar validated RP-HPLC method for a related heterocyclic compound demonstrates the capabilities of this technique.[5]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the µg/mL range |
Workflow for HPLC Purity Assessment
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. people.whitman.edu [people.whitman.edu]
A Comparative Guide to Thiophene Synthesis: Gewald, Paal-Knorr, Hinsberg, and Fiesselmann Methods
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving the need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of four prominent methods for thiophene synthesis: the Gewald, Paal-Knorr, Hinsberg, and Fiesselmann syntheses. We present a side-by-side look at their reaction mechanisms, substrate scope, and typical experimental outcomes, supported by detailed protocols and quantitative data to inform your synthetic strategy.
At a Glance: Comparison of Thiophene Synthesis Methods
| Feature | Gewald Synthesis | Paal-Knorr Synthesis | Hinsberg Synthesis | Fiesselmann Synthesis |
| Product Type | Polysubstituted 2-aminothiophenes | Substituted thiophenes | Thiophene-2,5-dicarboxylic acids or esters | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
| Starting Materials | Ketone/aldehyde, α-cyanoester, elemental sulfur | 1,4-Dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | 1,2-Dicarbonyl compound, diethyl thiodiacetate | α,β-Acetylenic ester, thioglycolic acid derivative |
| Key Transformation | Multicomponent condensation and cyclization | Condensation and sulfurization | Double aldol-type condensation and cyclization | Michael addition and intramolecular condensation |
| General Yields | Good to excellent (often >70%) | Moderate to good (can be variable) | Moderate to good | Good to excellent |
| Reaction Conditions | Mild, often basic conditions. Microwave irradiation can accelerate the reaction. | Often requires heating and strong sulfurizing agents. Microwave-assisted methods offer milder conditions. | Basic conditions, may require subsequent hydrolysis and decarboxylation. | Basic conditions. |
Reaction Pathways and Mechanisms
The four synthetic routes employ distinct strategies to construct the thiophene ring, offering access to different classes of substituted thiophenes.
Gewald Synthesis
The Gewald synthesis is a powerful multicomponent reaction that assembles highly functionalized 2-aminothiophenes in a single step.[1][2] The reaction proceeds through an initial Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester, followed by the addition of elemental sulfur and subsequent intramolecular cyclization.[2][3]
References
- 1. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminothiophene-Based Kinase Inhibitors: Structure-Activity Relationship (SAR) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-aminothiophene-based kinase inhibitors, focusing on their structure-activity relationships (SAR). The information is supported by quantitative experimental data from various studies, with detailed methodologies for key biological assays. This document aims to serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 3-aminothiophene scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design. This guide will delve into the SAR of two prominent classes of 3-aminothiophene derivatives: thieno[2,3-d]pyrimidines and 2-acylaminothiophene-3-carboxamides, highlighting their activity against key cancer-related kinases such as EGFR, VEGFR, PI3K, and p38 MAPK.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro and cellular activities of representative 3-aminothiophene-based kinase inhibitors. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases (EGFR and VEGFR-2)
| Compound ID | R1 | R2 | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 1a | H | 4-methoxy-phenylamino | 15 | 25 | A549 | 0.5 |
| 1b | H | 3-chloro-4-fluoro-phenylamino | 5 | 10 | HCT116 | 0.1 |
| 1c | CH3 | 4-methoxy-phenylamino | 25 | 40 | A549 | 1.2 |
| 1d | CH3 | 3-chloro-4-fluoro-phenylamino | 10 | 18 | HCT116 | 0.3 |
Structure-Activity Relationship (SAR) Summary for Thieno[2,3-d]pyrimidine RTK Inhibitors:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the thieno[2,3-d]pyrimidine core is critical for activity. Anilino groups, particularly those with electron-donating or halogen substituents at the meta and para positions (e.g., 4-methoxy, 3-chloro-4-fluoro), generally exhibit potent inhibition of both EGFR and VEGFR-2. This is likely due to favorable interactions within the hydrophobic pocket of the kinase active site.
-
Substitution at the 5-position: Introduction of a small alkyl group, such as a methyl group (R1), at the 5-position can modulate activity. In the examples above, a methyl group slightly decreases the inhibitory potency, suggesting that this position may be sensitive to steric bulk.
Table 2: Inhibitory Activity of 2-Acylaminothiophene-3-carboxamide Derivatives against Intracellular Kinases (PI3Kα and p38α MAPK)
| Compound ID | R-group on Acyl Chain | R-group on Carboxamide | PI3Kα IC50 (nM) | p38α MAPK IC50 (nM) | Cell Line | Cellular IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | Phenyl | Cyclopropyl | 50 | 150 | U87-MG | 2.5 | | 2b | 4-Fluorophenyl | Cyclopropyl | 35 | 120 | U87-MG | 1.8 | | 2c | Phenyl | N-methylpiperazinyl | 80 | 200 | HeLa | 5.1 | | 2d | 4-Fluorophenyl | N-methylpiperazinyl | 65 | 180 | HeLa | 4.2 |
Structure-Activity Relationship (SAR) Summary for 2-Acylaminothiophene-3-carboxamide Intracellular Kinase Inhibitors:
-
Acyl Group: The nature of the acyl group at the 2-amino position influences potency. Aromatic rings, such as phenyl and its substituted analogs, are commonly found in active compounds. Electron-withdrawing groups like fluorine on the phenyl ring (as in 2b and 2d ) can enhance activity against PI3Kα.
-
Carboxamide Group: The substituent on the 3-carboxamide plays a crucial role in determining both potency and pharmacokinetic properties. Small, cyclic amines like cyclopropylamine or larger, more polar groups like N-methylpiperazine can be accommodated, suggesting this part of the molecule extends towards the solvent-exposed region of the ATP-binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα, p38α MAPK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase solution, 5 µL of the substrate solution, and 5 µL of the diluted test compound. Include wells with DMSO as a no-inhibitor control and wells with a known potent inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of the luminescent kinase assay reagent to each well.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, U87-MG, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include wells with DMSO as a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key signaling proteins downstream of the targeted kinase, providing evidence of target engagement in a cellular context.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the effect of the inhibitor.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by 3-aminothiophene-based kinase inhibitors and a general experimental workflow for their evaluation.
A Comparative Guide to the Biological Activities of Aminothiophenes and Aminofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of two important classes of heterocyclic compounds: aminothiophenes and aminofurans. As prevalent scaffolds in medicinal chemistry, understanding their distinct biological profiles is crucial for the rational design and development of novel therapeutic agents. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to Aminothiophenes and Aminofurans
Aminothiophenes and aminofurans are five-membered aromatic heterocycles containing a sulfur or oxygen atom, respectively, and bearing an amino substituent. This structural arrangement confers a unique combination of physicochemical properties that make them attractive pharmacophores. The lone pair of electrons on the heteroatom and the amino group significantly influence the electron density distribution within the ring, impacting their reactivity, stability, and, most importantly, their interactions with biological targets. While both classes of compounds share some structural similarities, the difference in the heteroatom (sulfur vs. oxygen) leads to notable variations in their biological activities.
Comparative Biological Activities
The following sections detail the comparative biological activities of aminothiophenes and aminofurans across several key therapeutic areas. The data presented is a collation from various studies and aims to provide a comparative overview. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are often drawn from individual studies against common standards or cell lines.
Antimicrobial Activity
Both aminothiophene and aminofuran derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Aminothiophenes | Substituted 2-aminothiophene | 1.56 - 12.5 | 1.56 - 12.5 | - | [1] |
| Tetrasubstituted 2-aminothiophene | - | - | - | ||
| 2-amino-4-phenylthiophene-3-carboxylate | 6.25 - 50 | 12.5 - 100 | - | [2] | |
| Aminofurans | Benzofuran derivative | 0.39 - 3.12 | 0.39 - 3.12 | 0.39 - 3.12 | [3][4] |
| 3-amino-4-aminoximidofurazan | Moderate activity | Moderate activity | - | [5][6] | |
| Furanone derivative | - | Inhibition of swarming | - | [7] |
Note: "-" indicates data not available in the cited sources. The presented data is a summary from multiple sources and direct comparison should be made with caution.
dot
Workflow for determining antimicrobial activity.
Anticancer Activity
The anticancer potential of aminothiophenes and aminofurans has been a significant area of research, with many derivatives showing promising cytotoxicity against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative Type | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| Aminothiophenes | Substituted 2-aminothiophene | ~5-50 | - | ~3-30 | [8][9] |
| Thieno[3,2-b]pyrrole | - | - | 3.023 | ||
| Thienopyrimidine | 2.15 | - | 3.105 | ||
| Aminofurans | 4-Aminobenzofuroxan | Highly selective | Highly selective | Low cytotoxicity | [10][11] |
| Benzofuran-indole hybrid | - | Weakly active | Weakly active | [12] | |
| Benzofuran derivative | - | Cytotoxic | - | [13] |
Note: "-" indicates data not available in the cited sources. The presented data is a summary from multiple sources and direct comparison should be made with caution.
dot
Simplified VEGFR-2 signaling pathway targeted by some aminothiophenes and aminofurans.
Anti-inflammatory Activity
Several derivatives of both aminothiophenes and aminofurans have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory mediators and signaling pathways.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound Class | Assay | IC50 (µM) | Reference |
| Aminothiophenes | Nitric Oxide (NO) Inhibition | 78.04 - 87.07 (% inhibition) | [14] |
| Neutrophil Respiratory Burst | 121.47 - 422 | [15] | |
| Nrf2 Activation | - | [14] | |
| Aminofurans | Nitric Oxide (NO) Inhibition | 8.51 - 10.47 | [16] |
| COX-2 Inhibition | - | [16] | |
| 5-LOX Inhibition | 0.30 | [17] |
Note: "-" indicates data not available in the cited sources. The presented data is a summary from multiple sources and direct comparison should be made with caution.
dot
Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Enzyme Inhibition
Aminothiophenes and aminofurans have been identified as inhibitors of various enzymes implicated in disease pathogenesis.
Table 4: Comparative Enzyme Inhibition Activity (IC50 in µM)
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Aminothiophenes | VEGFR-2 | 0.126 | |
| AKT | 6.96 | ||
| Acetylcholinesterase | - | ||
| Aminofurans | VEGFR-2 | 0.0425 - 0.0571 | [18] |
| Acetylcholinesterase | - | ||
| Protein Tyrosine Kinase | 2.72 - 13.23 | [14] |
Note: "-" indicates data not available in the cited sources. The presented data is a summary from multiple sources and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Materials: Prepare stock solutions of test compounds (aminothiophenes and aminofurans) in a suitable solvent (e.g., DMSO). Sterilize Mueller-Hinton Broth (MHB). Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Procedure: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations. Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria and a standard antibiotic) and negative (broth with bacteria and solvent) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on Mueller-Hinton Agar (MHA) and incubated for another 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[2]
Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminothiophene or aminofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[9]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
-
Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitric oxide is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent. Add the Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups with the LPS-stimulated control group. The IC50 value is then calculated.[14][16]
VEGFR-2 Kinase Inhibition Assay
-
Assay Setup: This assay is typically performed using a commercially available kit. In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and various concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a specific peptide) and ATP.
-
Incubation and Detection: Incubate the plate at a specified temperature for a defined period to allow for phosphorylation of the substrate. The extent of phosphorylation is then detected using a specific antibody and a detection reagent that produces a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[18]
Conclusion
This guide provides a comparative overview of the biological activities of aminothiophenes and aminofurans. While both scaffolds are versatile and exhibit a broad range of biological effects, there are discernible differences in their activity profiles. Aminothiophene derivatives have shown strong and broad-spectrum antimicrobial and potent anti-inflammatory activities. Aminofuran derivatives, particularly benzofurans, have demonstrated significant anticancer and anti-inflammatory potential, with some compounds exhibiting potent enzyme inhibition.
The choice between an aminothiophene and an aminofuran scaffold in drug design will depend on the specific therapeutic target and the desired biological activity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to rationalize the selection of one scaffold over the other for specific applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Evaluation of the MICUR system for quantitative antimicrobial susceptibility testing: a multiphasic comparison with reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminothiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 3-Aminothiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The performance of potential synthetic strategies is evaluated, supported by available experimental data and detailed methodologies for key reactions.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. While a direct, one-pot synthesis is not prominently documented, multi-step routes commencing with the construction of a substituted thiophene ring, followed by functional group transformations, are the most viable. This guide explores two primary conceptual routes: a domino reaction sequence analogous to the synthesis of similar benzothiophene derivatives, and a classical approach involving the Gewald synthesis of an aminothiophene precursor followed by formylation.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as precursor availability, desired scale, and tolerance to specific reagents. Below is a comparative analysis of plausible synthetic strategies.
| Reaction Pathway | Starting Materials | Key Reagents & Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Route 1: Domino Reaction | Substituted Acrylonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Good to Excellent (for analogous benzothiophenes)[1] | High atom economy; potentially fewer purification steps. | Requires synthesis of a specific precursor; conditions may need optimization for the thiophene core. |
| Route 2: Gewald Reaction & Formylation | α-Mercaptoacetaldehyde or equivalent, Acetonitrile derivative | Base (e.g., triethylamine), Sulfur; then Vilsmeier-Haack reagent (POCl₃, DMF) | Moderate to Good (Gewald reaction yields vary)[2][3][4][5][6] | Well-established and versatile for aminothiophene synthesis.[2][3][4][5][6] | Multi-step process; Vilsmeier-Haack reaction can have regioselectivity issues. |
Experimental Protocols
Route 1: Domino Reaction (Adapted from Benzothiophene Synthesis)
This protocol is adapted from a documented domino reaction for the synthesis of 3-aminobenzothiophene-2-carbaldehydes and would require optimization for the target molecule.[1]
Step 1: Synthesis of 3-Amino-1-benzothiophene-2-carbaldehyde Derivatives (Analogous) [1]
-
To a solution of the appropriately substituted 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 equivalent) in dimethyl sulfoxide (DMSO), potassium carbonate (K₂CO₃) (2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), during which the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to afford the 3-aminobenzothiophene-2-carbaldehyde derivative.[1]
Note: For the synthesis of this compound, a suitable thiophene-based acrylonitrile precursor would be required.
Route 2: Gewald Reaction Followed by Vilsmeier-Haack Formylation
This route first constructs the aminothiophene ring via the Gewald reaction, followed by the introduction of the aldehyde group.
Step 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction [2][3][4][5][6]
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[2][5]
-
A mixture of an α-mercaptoaldehyde or α-mercaptoketone (or a precursor that generates it in situ), an activated acetonitrile derivative (e.g., malononitrile or cyanoacetamide), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
A base, typically a tertiary amine like triethylamine or piperidine, is added to the mixture.
-
The reaction is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[3][4]
-
The product, a 2-aminothiophene derivative, is isolated by precipitation upon cooling or by extraction.
Step 2: Vilsmeier-Haack Formylation of the Aminothiophene
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
The 2-aminothiophene precursor, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature or heated gently for a period of time, as monitored by TLC.
-
The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The product, this compound, is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Mandatory Visualizations
Caption: Comparative synthetic workflows for this compound.
Caption: Logical relationships of key reactions and precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 3-Aminothiophene-2-carbaldehyde and its derivatives
A Comprehensive Spectroscopic Comparison of 3-Aminothiophene-2-carbaldehyde and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its key derivatives, including 3-bromo-, 3-methyl-, and 3-amino-5-methyl- analogs, as well as related 3-substituted thiophene-2-carboxamides. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for spectroscopic data to aid in the identification, characterization, and quality control of these important heterocyclic compounds.
Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its derivatives. The data highlights the influence of different substituents on the spectroscopic properties of the thiophene ring.
¹H NMR Spectral Data
The ¹H NMR spectra of thiophene derivatives are characteristic, with chemical shifts influenced by the electronic effects of the substituents on the thiophene ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm).
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Thiophene Ring Protons δ (ppm) | Other Protons δ (ppm) |
| This compound | DMSO-d₆ | 9.89 (s, 1H) | 7.62 (d, 1H), 7.04-7.13 (m, 1H), 7.29-7.35 (m, 1H) | 10.18 (s, 2H, NH₂) |
| 3-Bromothiophene-2-carbaldehyde | - | - | 7.89 (d, J=5.4 Hz, 1H), 7.24 (d, J=5.4 Hz, 1H) | - |
| 3-Methylthiophene-2-carbaldehyde | CDCl₃ | - | 7.53 (d, 1H), 6.99 (d, 1H) | 2.58 (s, 3H, CH₃) |
| 3-Amino-5-methyl-2-thiophene-carbaldehyde | - | - | 6.67 (s, 1H) | 7.5 (br s, 2H, NH₂), 2.42 (s, 3H, CH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The carbonyl carbon of the aldehyde group is typically observed in the 180-190 ppm region.
| Compound | Solvent | Carbonyl Carbon (C=O) δ (ppm) | Thiophene Ring Carbons δ (ppm) | Other Carbons δ (ppm) |
| This compound | DMSO-d₆ | 164.0, 168.7, 168.8, 170.4 | 99.2, 114.1, 120.7, 120.8, 121.3, 126.5, 129.0, 131.3, 131.4, 138.2, 138.6, 145.8, 148.8, 148.9, 152.1, 157.1 | 22.9 (COCH₃), 55.9 (OCH₃) |
| 3-Bromothiophene-2-carbaldehyde | - | 183.0 | 143.1, 138.3, 129.5, 117.4 | - |
| 3-Methylthiophene-2-carbaldehyde | - | 183.4 | 149.3, 141.9, 135.5, 131.0 | 15.3 (CH₃) |
| 3-Amino-5-methyl-2-thiophene-carbaldehyde | - | 180.2 | 163.6, 140.2, 118.8, 117.9 | 15.6 (CH₃)[1] |
Infrared (IR) Spectral Data
IR spectroscopy is useful for identifying characteristic functional groups. The C=O stretching vibration of the aldehyde is a prominent band, and the N-H stretching of the amino group is also readily identifiable.
| Compound | Sample Prep | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | KBr | 1644 | 3356-3224 | 2186 (C≡N) |
| 3-Bromothiophene-2-carbaldehyde | - | 1670 | - | - |
| 3-Methylthiophene-2-carbaldehyde | - | 1655 | - | 2920 (C-H stretch) |
| 3-Amino-5-methyl-2-thiophene-carbaldehyde | - | 1630 | 3420, 3320, 3220 | - |
Mass Spectrometry Insights
Electron Ionization Mass Spectrometry (EI-MS) of these compounds typically shows a prominent molecular ion peak. Fragmentation patterns are influenced by the substituents. For aldehydes, common fragmentation includes the loss of a hydrogen radical (M-1) or the formyl group (M-29)[2]. The presence of a bromine atom in 3-bromothiophene-2-carbaldehyde would result in a characteristic isotopic pattern for the molecular ion (M and M+2 peaks of nearly equal intensity). For amino-substituted thiophenes, fragmentation may involve cleavage of the amino group or rearrangement reactions.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
Data Acquisition : Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Reference Sample : Use the pure solvent as a reference to zero the spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax). The molar absorptivity can be calculated using the Beer-Lambert law if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Use a suitable ionization method, such as Electron Ionization (EI), to generate charged ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection : Detect the ions to generate a mass spectrum.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Synthesis Workflow
The synthesis of 3-substituted thiophene-2-carboxamide derivatives often involves a multi-step process. The following diagram illustrates a general synthetic pathway for creating 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives from N-(4-acetylphenyl)-2-chloroacetamide and various functionalized thiocarbamoyl compounds[3].
Caption: Synthetic pathway for 3-substituted thiophene-2-carboxamide derivatives.
References
A Comparative Guide to the Antimicrobial Efficacy of Aminothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly thiophene derivatives, have garnered significant attention due to their diverse biological activities. Among these, aminothiophenes have shown considerable promise as scaffolds for the development of new anti-infective drugs. This guide provides a comparative assessment of the antimicrobial efficacy of different aminothiophene isomers, focusing on the influence of the amino group's position on the thiophene ring. The information presented herein is a synthesis of findings from various scientific studies and is intended to guide further research and development in this area.
Data Presentation: Antimicrobial Activity of Aminothiophene Isomers
The antimicrobial efficacy of aminothiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 2-aminothiophene and 3-aminothiophene derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in the scientific literature. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, strains tested, and the specific nature of the derivatives.
| Compound Class | Isomer Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide | 3-Amino | Compound 7b (with methoxy group) | Pseudomonas aeruginosa | - (86.9% inhibition) | [1] |
| Staphylococcus aureus | - (83.3% inhibition) | [1] | |||
| Bacillus subtilis | - (82.6% inhibition) | [1] | |||
| 3-Hydroxy | Compound 3b (with methoxy group) | Bacillus subtilis | - (78.3% inhibition) | [1] | |
| Pseudomonas aeruginosa | - (78.3% inhibition) | [1] | |||
| Staphylococcus aureus | - (70.8% inhibition) | [1] | |||
| Benzo[b]thiophene | 2-Amino | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Cancer cell lines | Subnanomolar IC50 | |
| 3-Amino | Various derivatives | Cancer cell lines | - | ||
| Aminothiophene | 2-Amino | General derivatives | Various bacteria & fungi | Broad-spectrum activity | [2][3][4][5] |
| Nitrothiophene vs. Aminothiophene | Amino | - | Bacteria | Enhanced activity | [6] |
Key Observations from the Data:
-
Superior Activity of Amino Group: Studies comparing 3-amino thiophene-2-carboxamides with their 3-hydroxy and 3-methyl counterparts have demonstrated that the presence of the amino group significantly enhances antibacterial activity.[1]
-
Isomer-Specific Activity: In the context of benzo[b]thiophene derivatives, a study highlighted that the 2-amino isomer exhibited more promising antimitotic activity compared to the 3-amino isomers, suggesting that the position of the amino group is a critical determinant of biological activity.
-
General Efficacy: 2-Aminothiophene derivatives have been widely reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[2][3][4][5]
-
Enhancement of Activity: The replacement of a nitro group with an amino group on the thiophene ring has been shown to enhance antibacterial activity.[6]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common method cited in the literature for quantifying the antimicrobial activity of aminothiophene derivatives is the Broth Microdilution Method .
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the aminothiophene isomers are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
Growth Medium: A suitable broth medium that supports the growth of the test bacteria is used (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Experimental Procedure:
-
Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Controls:
-
Positive Control: Wells containing broth and bacteria without any test compound.
-
Negative Control: Wells containing only broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no effect on bacterial growth.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed.
Mandatory Visualizations
Experimental Workflow for MIC Determination
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpscr.info [ijpscr.info]
- 3. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 4. ijpbs.com [ijpbs.com]
- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 6. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Aminothiophene-2-carbaldehyde: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Aminothiophene-2-carbaldehyde could not be located. The following procedural guidance is based on safety protocols for structurally similar compounds, including thiophene derivatives and other organic aldehydes. This information is intended to provide essential safety and logistical guidance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to its chemical structure, it should be treated as a hazardous substance, likely possessing properties of toxicity, flammability, and skin/eye irritation. The following guidelines offer a systematic approach to its handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound for disposal, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on procedures for similar chemical compounds.[1]
| Operation | Required Personal Protective Equipment |
| Initial Handling and Segregation | - Nitrile gloves (double-gloving is recommended) - Chemical splash goggles - Face shield - Lab coat or chemical-resistant apron |
| Spill Cleanup | - Nitrile gloves (double-gloving is recommended) - Chemical splash goggles - Face shield - Chemical-resistant coveralls - Respiratory protection (use a NIOSH-approved respirator with organic vapor cartridges) |
| Waste Container Management | - Nitrile gloves - Chemical splash goggles - Lab coat |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container.[1] Do not mix this waste with other chemical streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if the compound is flammable.
-
Decontaminate the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
3. Container Management:
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic).
-
Storage: Keep all waste containers securely closed when not in use. Store the sealed containers in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, and well-ventilated, away from heat and ignition sources. Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: This diagram illustrates the procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Aminothiophene-2-carbaldehyde
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3-Aminothiophene-2-carbaldehyde (CAS No. 56489-01-1). The following procedures are based on the known hazards of similar thiophene and aldehyde compounds and are intended for use by trained laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory.
Core PPE Requirements:
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use and employ proper glove removal techniques to avoid skin contact.[2]
-
Skin and Body Protection : A laboratory coat or a chemical-resistant suit is required to prevent skin contact.[2][3] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][3]
-
Respiratory Protection : While normal use may not require respiratory protection, work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[2][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Hazard Summary and Physical Data
While specific quantitative data for this compound is limited, the table below summarizes the known properties and hazards based on available information for closely related compounds like thiophene-2-carboxaldehyde.
| Property/Hazard | Data/Information | Citation |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |
| Hazards | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Combustible material. Air sensitive. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to disposal.
Experimental Protocols:
-
Preparation :
-
Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Work should be conducted in a chemical fume hood to ensure adequate ventilation.[1][3]
-
Keep the container tightly closed and, if possible, under a nitrogen atmosphere.[1][3]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]
-
-
Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification : This chemical waste is classified as hazardous.[3]
-
Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[1][3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in a hazardous or special waste collection point.[2][3]
-
Regulations : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[3][4] Do not let this chemical enter the environment.[1][3]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill Response :
-
Evacuate personnel from the affected area.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[2]
-
Contain the spill using inert absorbent material such as sand, silica gel, or universal binder.[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][3]
-
Do not allow the spill to enter drains.[2]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation or a rash occurs.[1][3]
-
Ingestion : Rinse mouth with water. Call a poison center or doctor if you feel unwell. Do not induce vomiting.[1][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
